Mal-amido-PEG3-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O10/c24-15(5-8-22-16(25)1-2-17(22)26)21-7-10-31-12-14-32-13-11-30-9-6-20(29)33-23-18(27)3-4-19(23)28/h1-2H,3-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQWVUOOSWWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-amido-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mal-amido-PEG3-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. We will delve into its chemical structure, reaction mechanisms, experimental protocols, and key quantitative data.
Core Concepts: Structure and Functionality
This compound is a versatile chemical tool designed to covalently link two different molecules, typically biomolecules. Its structure consists of three key components:
-
Maleimide (B117702) Group: This functional group specifically and efficiently reacts with sulfhydryl (thiol, -SH) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]
-
N-hydroxysuccinimide (NHS) Ester: This is a highly reactive group that targets primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues or the N-terminus of a polypeptide chain.[2] The reaction forms a stable amide bond and is typically performed at a pH of 7-9.
-
PEG3 Linker: A short polyethylene (B3416737) glycol (PEG) spacer with three ethylene (B1197577) oxide units separates the maleimide and NHS ester groups. This hydrophilic spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and provides spatial separation between the conjugated molecules to minimize steric hindrance.[3][4][5]
The "amido" designation refers to an additional amide bond incorporated into the linker backbone, which can influence the spacer length and chemical properties compared to the non-amido variant.
Quantitative Data and Chemical Properties
The precise properties of the crosslinker can vary slightly based on the presence of the amido group. Below is a summary of the key quantitative data for both this compound and its common variant, Mal-PEG3-NHS ester.
Table 1: Chemical Properties of this compound
| Property | Value | References |
| Chemical Name | Maleimide-amido-PEG3-NHS ester | [6][7] |
| CAS Number | 2055353-77-8 | [6] |
| Molecular Formula | C20H27N3O10 | [6] |
| Molecular Weight | 469.45 g/mol | [6][7] |
| Purity | >90-95% | [6] |
| SMILES | O=C(CCN1C(C=CC1=O)=O)NCCOCCOCCOCCC(ON2C(CCC2=O)=O)=O | [6] |
Table 2: Chemical Properties of Mal-PEG3-NHS Ester
| Property | Value | References |
| Chemical Name | Mal-PEG3-NHS ester | [8] |
| CAS Number | 1537892-36-6 | [8][9] |
| Molecular Formula | C17H22N2O9 | [8][9] |
| Molecular Weight | 398.37 g/mol | [8][9] |
| Purity | >95-98% | [8] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | [1][9] |
| Storage | -20°C, protected from moisture | [1][4][8] |
Reaction Mechanisms and Workflows
The utility of this compound lies in its ability to facilitate controlled, sequential conjugation. The differing pH requirements of the NHS ester and maleimide groups allow for a two-step reaction process, which minimizes the formation of unwanted polymers.
First, the NHS ester is reacted with an amine-containing molecule (Molecule A). After this reaction, any excess crosslinker is removed. Finally, the sulfhydryl-containing molecule (Molecule B) is added to react with the maleimide group now attached to Molecule A.
Caption: Reaction scheme for a two-step bioconjugation.
Experimental Protocols
This section provides a detailed methodology for a typical two-step protein-protein conjugation.
-
Amine-containing Protein (Protein-NH2): To be prepared in an amine-free buffer.
-
Sulfhydryl-containing Protein (Protein-SH): To be prepared with free, reduced sulfhydryls.
-
This compound: Stored at -20°C with desiccant.
-
Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine (B1666218).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5, or glycine solution to stop the NHS ester reaction.[10]
-
Purification Tools: Desalting columns (e.g., Zeba Spin Desalting Columns) or dialysis cassettes.
-
Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis. The reagent vial must be equilibrated to room temperature before opening to prevent moisture condensation.[10]
-
Reagent Preparation: Dissolve the crosslinker in DMSO or DMF immediately before use to create a stock solution (e.g., 10 mM).[11] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[11] The final concentration of organic solvent in the reaction should not exceed 10%.[1]
-
Prepare Protein-NH2: Dissolve the amine-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.[11]
-
Calculate Reagent Amount: Determine the volume of the crosslinker stock solution needed. A 10- to 50-fold molar excess of the crosslinker over the protein is typically recommended.[1] For dilute protein solutions (<1 mg/mL), a higher molar excess (40-80 fold) may be required.[1]
-
Initiate Reaction: Add the calculated volume of the dissolved this compound to the protein solution.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]
-
Purify: Remove excess, unreacted crosslinker and the NHS byproduct using a desalting column or through dialysis against the Conjugation Buffer. This step is critical to prevent the maleimide groups from being quenched in the next step.
-
Prepare Protein-SH: Ensure the sulfhydryl-containing protein has free, reduced thiols. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Combine: Mix the purified, maleimide-activated Protein-NH2 from Step 1 with the Protein-SH. The molar ratio should be optimized for the desired final conjugate.
-
Incubate: Let the reaction proceed for 30 minutes at room temperature or for 2 hours at 4°C.[1]
-
Quench (Optional): The reaction can be stopped by adding a molecule with a free thiol, such as cysteine, to cap any unreacted maleimide groups.
-
Final Purification/Storage: The final conjugate can be purified if necessary. Store the conjugate under conditions that are optimal for the stability of the proteins involved.
Caption: A typical workflow for two-step bioconjugation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. MAL-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Maleimide Linkers | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. lookchem.com [lookchem.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Mal-amido-PEG3-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation. Its unique architecture, featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, enables the covalent linkage of amine- and sulfhydryl-containing molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its application in targeted therapeutics, particularly in the context of Antibody-Drug Conjugates (ADCs).
Core Physical and Chemical Properties
The defining characteristic of this compound is its dual reactivity, allowing for a controlled, stepwise conjugation process. The NHS ester reacts with primary amines, commonly found on lysine (B10760008) residues of proteins, while the maleimide group specifically targets sulfhydryl groups, such as those on cysteine residues. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, which can improve its pharmacokinetic properties and reduce aggregation.[1][2]
Quantitative Data Summary
The physical and chemical properties of this compound (Molecular Formula: C20H27N3O10) are summarized in the tables below.
| Identifier | Value | Source |
| Molecular Formula | C20H27N3O10 | [3][4][5] |
| Molecular Weight | 469.45 g/mol | [3][4] |
| CAS Number | 2055353-77-8 | [3][4] |
| Canonical SMILES | C1C(=O)N(C1=O)OC(=O)CCC(OCCN1C(=O)C=CC1=O)NCCOCCO | [3] |
| Property | Value | Source |
| Appearance | White to off-white solid | Vendor Information |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in DMSO, DMF, DCM | Vendor Information |
| Storage Conditions | Store at -20°C, desiccated | [4] |
Reactivity and Stability
The reactivity of the NHS ester and maleimide groups is highly dependent on pH.
| Functional Group | Reactive Towards | Optimal pH Range | Reaction Product | Stability Considerations |
| NHS Ester | Primary Amines (-NH2) | 7.2 - 8.5 | Stable Amide Bond | The NHS ester is susceptible to hydrolysis, with the rate increasing with pH. The half-life is approximately 4-5 hours at pH 7 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C.[6][7] Reagent should be stored desiccated and used immediately after reconstitution. |
| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | Stable Thioether Bond | The maleimide group is more stable than the NHS ester in aqueous solutions but can undergo hydrolysis at pH values above 7.5, which opens the maleimide ring and renders it unreactive towards thiols.[8] The resulting thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols.[8] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a typical two-step bioconjugation reaction. Optimization may be required for specific applications.
Two-Step Antibody-Drug Conjugation Protocol
This protocol describes the conjugation of a cytotoxic drug (payload) containing a sulfhydryl group to an antibody via the this compound linker.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sulfhydryl-containing payload
-
Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Activation of Antibody with this compound
-
Prepare Antibody: Ensure the antibody solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with the reaction buffer (PBS, pH 7.2).
Step 2: Conjugation of Activated Antibody with Sulfhydryl-Payload
-
Prepare Payload Solution: Dissolve the sulfhydryl-containing payload in a suitable solvent.
-
Reaction: Immediately add a 1.5- to 5-fold molar excess of the payload solution to the maleimide-activated antibody solution from Step 1.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfhydryl group.
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as cysteine or N-acetylcysteine can be added.
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted payload and other small molecules.
Step 3: Characterization
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography.
-
Confirm the biological activity of the ADC through in vitro cell-based assays.
Applications in Drug Development: Targeting Signaling Pathways
A primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are designed to selectively deliver a potent cytotoxic agent to cancer cells by targeting a specific cell surface antigen, thereby minimizing systemic toxicity.
Example: Targeting the HER2 Signaling Pathway in Breast Cancer
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a well-established target for ADC therapy.[9][10][11] Trastuzumab, a monoclonal antibody that targets HER2, can be conjugated to a cytotoxic payload like DM1 (a maytansinoid derivative) using a linker such as this compound.[12][13]
Upon binding of the ADC to the HER2 receptor on a cancer cell, the ADC-receptor complex is internalized.[9][10] Inside the cell, the payload is released and can exert its cytotoxic effect, leading to cell death. The binding of the ADC to HER2 can also modulate downstream signaling pathways, such as the PI3K–AKT–mTOR and RAS–MAPK pathways, which are critical for cell proliferation and survival.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of an ADC using this compound.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and the broader life sciences. Its well-defined structure and dual-reactive nature provide a reliable method for creating stable bioconjugates with enhanced solubility and potentially improved in vivo performance. The detailed understanding of its chemical properties and reaction kinetics, as outlined in this guide, is crucial for the successful design and synthesis of next-generation targeted therapeutics.
References
- 1. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 2. MAL-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | C20H27N3O10 | CID 129896954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 12. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel trastuzumab-DM1 conjugate: Synthesis and bio-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-amido-PEG3-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-amido-PEG3-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. This document details its physicochemical properties, outlines a general experimental protocol for its use, and illustrates key workflows through structured diagrams.
Core Properties of this compound
This compound is a versatile chemical tool designed for the covalent linkage of molecules containing primary amines to molecules containing sulfhydryl (thiol) groups. Its structure incorporates three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The maleimide moiety reacts specifically with thiol groups, while the NHS ester targets primary amines. The hydrophilic PEG3 linker enhances solubility in aqueous solutions, a crucial feature for biological applications.
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 469.45 g/mol | [1][2] |
| Molecular Formula | C₂₀H₂₇N₃O₁₀ | [1][3] |
| CAS Number | 2055353-77-8 | [1][3] |
| Purity | Typically >90-95% | [1] |
| Appearance | White to off-white solid or liquid | [4] |
| Solubility | Soluble in DMSO and DMF | [1][5] |
Key Applications
The unique architecture of this compound makes it an ideal reagent for several advanced scientific applications:
-
Antibody-Drug Conjugates (ADCs): This is one of the primary applications, where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, minimizing off-target toxicity.
-
PROTACs (PROteolysis TArgeting Chimeras): This molecule is used as a linker in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins within cells.[3]
-
Bioconjugation: It is widely used to link proteins, peptides, and other biomolecules for various research purposes, including the development of diagnostic tools and vaccines.[5]
-
Protein Labeling: The linker facilitates the attachment of labels, such as fluorescent dyes or biotin, to proteins for imaging and tracking studies.[5]
Experimental Protocol: Two-Step Bioconjugation
This protocol outlines a general two-step procedure for conjugating an amine-containing molecule (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug or a peptide) using this compound.
Materials:
-
Amine-containing molecule (Protein-NH₂)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
-
Desalting columns
Procedure:
Step 1: Reaction of NHS Ester with Amine-Containing Molecule
-
Preparation of Protein-NH₂: Prepare the amine-containing protein in the conjugation buffer. The concentration should typically be between 1-5 mg/mL.
-
Preparation of Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[1]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar excess depends on the protein concentration and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[1]
-
Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent unwanted side reactions in the next step.[1]
Step 2: Reaction of Maleimide with Thiol-Containing Molecule
-
Preparation of Molecule-SH: Ensure the thiol-containing molecule is prepared and ready for conjugation. If the molecule has disulfide bonds, they may need to be reduced to free the sulfhydryl groups.
-
Conjugation Reaction: Combine the purified, maleimide-activated protein from Step 1 with the thiol-containing molecule. The molar ratio should be optimized based on the desired final conjugate.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C. The maleimide group reacts with the sulfhydryl group at a pH range of 6.5-7.5 to form a stable thioether bond.[1]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule containing a free thiol, such as cysteine, to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.
Visualizing Workflows with Graphviz
General Bioconjugation Workflow
The following diagram illustrates the two-step experimental workflow for bioconjugation using this compound.
Antibody-Drug Conjugate (ADC) Development Workflow
This diagram outlines the broader logical workflow involved in the development of an antibody-drug conjugate, a key application for this linker.
References
A Technical Guide to the Aqueous Solubility of Mal-amido-PEG3-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the solubility characteristics of Mal-amido-PEG3-NHS ester, a heterobifunctional crosslinker critical in bioconjugation. We will explore its solubility in aqueous buffers, the factors influencing it, and detailed protocols for its handling and use.
Introduction to this compound
This compound is a versatile crosslinking reagent used to covalently link molecules containing amine and sulfhydryl groups. Its structure consists of three key components:
-
A Maleimide (B117702) group , which selectively reacts with sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form stable thioether bonds.
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines at a pH of 7-9 to create stable amide bonds.
-
A polyethylene glycol (PEG) spacer (PEG3), which is hydrophilic and enhances the solubility of the molecule in aqueous environments.[1][2][3]
This dual reactivity makes it an invaluable tool for creating antibody-drug conjugates (ADCs), modifying proteins, and functionalizing nanoparticles.[1][4]
Solubility Characteristics
A crucial aspect of working with this compound is understanding its solubility. The molecule is not directly soluble in water or aqueous buffers.[5][1] To achieve a working solution for bioconjugation, a two-step process is required:
-
Initial Dissolution: The ester must first be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][1][6][7]
-
Aqueous Dilution: This concentrated organic stock solution is then diluted into the desired aqueous reaction buffer.[5][1] It is critical to ensure that the final concentration of the organic solvent in the aqueous mixture remains low, typically below 10%, to prevent denaturation or precipitation of protein reactants.[5][1]
While the PEG3 spacer significantly improves aqueous solubility compared to non-PEGylated linkers[8][2][3], the general solubility in aqueous buffers is approximately 10 mM.[5] However, this value is not absolute and is influenced by several factors, most notably the salt concentration of the buffer.[5]
Factors Influencing Aqueous Solubility and Stability
The effective use of this compound in aqueous solutions depends on a careful balance of factors that affect not only its solubility but also the stability of its reactive groups.
-
Buffer Composition:
-
pH: The pH of the aqueous buffer is critical. NHS esters react efficiently with primary amines at a pH of 7.2 to 8.5. However, they are susceptible to hydrolysis, a competing reaction that increases with higher pH.[5] The half-life of an NHS ester can be hours at pH 7 but drops to minutes at pH 9.[9] The maleimide group is more stable but will also slowly hydrolyze at a pH above 7.5. Therefore, most conjugation reactions are performed at a pH of 7.2-7.5 to balance reactivity and stability.
-
Buffer Type: Amine-containing buffers, such as Tris or glycine, must be avoided as they contain primary amines that will compete with the target molecule for reaction with the NHS ester.[7] Suitable alternatives include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[6]
-
-
Salt Concentration: The solubility of PEGylated compounds, including this compound, tends to decrease as the salt concentration in the aqueous buffer increases.[5][10]
-
Temperature: While higher temperatures can increase the dissolution rate of solid solutes, they also accelerate the hydrolysis of the NHS ester.[11] Reactions are typically conducted at room temperature for 30-60 minutes or at 4°C for 2 hours to minimize hydrolysis.[7]
-
PEG Spacer Length: The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate.[8][12] Longer PEG chains generally lead to increased solubility and flexibility.[12]
Data Presentation: Solubility and Reaction Parameters
The following table summarizes the key quantitative and qualitative data regarding the handling and solubility of this compound.
| Parameter | Value / Recommendation | Notes |
| Direct Aqueous Solubility | Insoluble | Must be dissolved in an organic solvent first.[1] |
| Recommended Solvents | DMSO, DMF | Use dry (anhydrous) solvent to prevent premature hydrolysis.[7] |
| Approx. Solubility Limit | ~10 mM in aqueous buffers | This limit decreases with increasing salt concentration. |
| Final Organic Solvent % | < 10% in final reaction volume | Higher concentrations risk protein precipitation.[5][1] |
| Optimal pH for NHS Reaction | 7.2 - 8.5 | Balances amine reactivity with hydrolysis.[6] |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | Ensures specific reaction with sulfhydryl groups.[5] |
| Recommended Reaction pH | 7.2 - 7.5 | Optimal for the heterobifunctional linker as a whole. |
| Recommended Buffers | PBS, HEPES, Borate | Must be free of primary amines.[6][7] |
| Storage Conditions | -20°C with desiccant | Reagent is moisture-sensitive.[5][7] |
Experimental Protocols
Proper handling is essential for successful conjugation. The reagent is moisture-sensitive, and the NHS ester can readily hydrolyze.
This protocol outlines the steps to correctly solubilize this compound for a typical bioconjugation reaction.
-
Equilibrate Reagent: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents moisture from condensing inside the container.[5][7]
-
Prepare Protein Solution: Dissolve the amine-containing protein in an appropriate amine-free buffer (e.g., PBS at pH 7.2) to a desired concentration (e.g., 1-10 mg/mL).[7]
-
Prepare Reagent Stock: Immediately before use, weigh the required amount of the ester and dissolve it in dry DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[7]
-
Add Reagent to Protein: Add the calculated volume of the ester stock solution to the protein solution while gently vortexing. The amount added typically corresponds to a 10- to 20-fold molar excess over the protein.[12] Ensure the final DMSO/DMF concentration is below 10%.[5]
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2 hours.[7]
-
Remove Excess Reagent: After incubation, remove non-reacted crosslinker using a desalting column or dialysis.
This method can be used to check the activity of an NHS ester reagent that may have degraded due to improper storage. It relies on the fact that the N-hydroxysuccinimide leaving group, released upon hydrolysis, absorbs light at 260 nm.[9]
-
Reagent Preparation: Weigh 1-2 mg of the NHS ester reagent into a tube.
-
Initial Solution: Dissolve the reagent in 250 µL of DMSO or DMF, then add 2 mL of an amine-free buffer (e.g., Phosphate buffer, pH 7-8).[9]
-
Control Preparation: Prepare a control tube containing only 250 µL of the organic solvent and 2 mL of the same buffer.[9]
-
Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm (A_initial) against the control blank.
-
Induce Hydrolysis: Add 20 µL of 3M NaOH to both the reagent and control tubes. Incubate at room temperature for 5 minutes to completely hydrolyze the NHS ester.
-
Final Absorbance: Measure the absorbance of the hydrolyzed reagent solution at 260 nm (A_final) against the hydrolyzed control blank.
-
Calculate Activity: The difference (A_final - A_initial) is proportional to the amount of active, unhydrolyzed NHS ester in the starting sample. This can be compared against a fresh, new batch of the reagent to determine the percentage of degradation.[9]
Visualizations
Caption: Factors affecting this compound solubility.
References
- 1. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 2. MAL-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 3. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 4. Mal-amido-PEG3 NHS ester, CAS 2055353-77-8 | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Synthesis and Purification of Mal-amido-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Mal-amido-PEG3-NHS ester, a heterobifunctional crosslinker critical in bioconjugation and drug development. This document outlines a representative multi-step synthesis, details purification strategies, and presents relevant chemical data for the key compounds involved.
Introduction
This compound is a versatile chemical tool used to link molecules, typically biomolecules, together. It features two distinct reactive groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as those found on the surface of proteins or on amine-modified oligonucleotides, to form stable amide bonds.[1][2] The maleimide (B117702) group, on the other end, specifically and efficiently reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins, to form a stable thioether linkage.[3] The PEG3 spacer enhances the solubility of the entire construct in aqueous environments, a crucial property when working with biological systems.[4][5]
This combination of features makes this compound an invaluable reagent for a variety of applications, including:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein PEGylation: Improving the pharmacokinetic properties of therapeutic proteins.
-
Biomolecule Immobilization: Attaching proteins or peptides to surfaces for diagnostic assays.
-
Fluorescent Labeling: Conjugating fluorescent dyes to proteins or other molecules for imaging studies.
Synthesis of this compound
The synthesis of this compound is a multi-step process that generally involves the sequential modification of a PEG linker. A common strategy employs protecting groups to ensure the selective reaction of each end of the molecule. The following is a representative synthetic pathway, starting from the commercially available Boc-NH-PEG3-alcohol.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Oxidation of Boc-NH-PEG3-alcohol to Boc-NH-PEG3-acid
This step converts the terminal alcohol of the starting material into a carboxylic acid.
-
Materials:
-
Boc-NH-PEG3-alcohol
-
Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Isopropyl alcohol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Boc-NH-PEG3-alcohol in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent by adding isopropyl alcohol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in DCM and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-NH-PEG3-acid.
-
Step 2: Boc Deprotection of Boc-NH-PEG3-acid
This step removes the Boc protecting group to reveal the primary amine.[6]
-
Materials:
-
Boc-NH-PEG3-acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Boc-NH-PEG3-acid in DCM.
-
Add an excess of TFA (typically 25-50% v/v) to the solution.[7]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain H₂N-PEG3-acid.
-
Step 3: Synthesis of Mal-amido-PEG3-acid
This step introduces the maleimide functionality by reacting the newly formed amine with maleic anhydride, followed by cyclization.[8]
-
Materials:
-
H₂N-PEG3-acid
-
Maleic anhydride
-
Acetonitrile (B52724) or Dioxane
-
Acetic anhydride (Ac₂O)
-
Sodium acetate (B1210297) (NaOAc)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve H₂N-PEG3-acid and maleic anhydride in acetonitrile or dioxane.
-
Stir the mixture at room temperature for 2-4 hours to form the maleamic acid intermediate.
-
Add acetic anhydride and sodium acetate to the reaction mixture.[8]
-
Heat the mixture (e.g., to 70-80°C) for 1-2 hours to effect cyclization to the maleimide.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, precipitate the product by adding cold diethyl ether.[8]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Mal-amido-PEG3-acid.
-
Step 4: NHS Ester Formation
The final step activates the carboxylic acid to an amine-reactive NHS ester.[9][10]
-
Materials:
-
Procedure:
-
Dissolve Mal-amido-PEG3-acid and NHS (typically 1.1-1.5 equivalents) in anhydrous DCM or DMF.
-
Add EDC or DCC (typically 1.1-1.5 equivalents) to the solution.[9]
-
Stir the reaction at room temperature for 12-24 hours.[9]
-
Monitor the reaction by TLC.
-
If DCC was used, a urea (B33335) byproduct will precipitate and can be removed by filtration.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
-
Purification
The purification of PEGylated compounds can be challenging due to their polarity and potential for a broad molecular weight distribution in longer PEG chains. For a discrete PEG3 linker, the purification is more straightforward. A combination of techniques is often employed to achieve high purity.
Purification Workflow
Caption: A typical purification workflow for this compound.
Purification Protocols
Silica Gel Chromatography
This technique is effective for removing less polar impurities and unreacted starting materials.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% MeOH in DCM) or chloroform/methanol is often effective.[11] For compounds with free amine or carboxylic acid groups, adding a small amount of aqueous ammonia (B1221849) or formic acid, respectively, to the eluent can improve separation.[11]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto a pre-equilibrated silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique capable of separating the desired product from closely related impurities.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.
-
Procedure:
-
Dissolve the partially purified product in the mobile phase.
-
Inject the solution onto the C18 column.
-
Elute with a gradient of increasing acetonitrile concentration.
-
Monitor the eluent with a UV detector.
-
Collect the peak corresponding to the pure product.
-
Lyophilize the collected fraction to obtain the final product as a pure solid.
-
Data Presentation
The following tables summarize the key physical and chemical properties of this compound and its synthetic intermediates.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Mal-amido-PEG3-alcohol | C₁₃H₂₀N₂O₆ | 300.31 | 121405568-99-8[12] |
| Mal-amido-PEG3-acid | C₁₆H₂₄N₂O₈ | 372.37 | 2055353-75-6[13][14] |
| This compound | C₂₀H₂₇N₃O₁₀ | 469.45 | 2055353-77-8 [15] |
Table 2: Typical Purity and Storage Conditions
| Compound | Typical Purity | Storage Conditions |
| Mal-amido-PEG3-acid | >96%[14] | -20°C, desiccated |
| This compound | >90-98%[15] | -20°C, desiccated, protect from moisture and light[16] |
Signaling Pathways and Applications
The primary utility of this compound is not in modulating signaling pathways directly, but rather in the construction of molecules that do. For instance, in the creation of an Antibody-Drug Conjugate (ADC), the linker plays a crucial role in the targeted delivery of a cytotoxic agent.
Reaction Mechanism in Bioconjugation
Caption: Reaction mechanisms of the functional groups of this compound.
The NHS ester reacts with primary amines at a pH of 7-9, while the maleimide group reacts with thiols at a pH of 6.5-7.5.[3] This differential reactivity allows for controlled, sequential conjugation reactions.
Conclusion
The synthesis and purification of this compound require a multi-step approach with careful control of reaction conditions and rigorous purification. The protocols and data presented in this guide provide a solid foundation for researchers to produce and utilize this important heterobifunctional crosslinker in their work. The versatility and favorable properties of this reagent will continue to make it a valuable tool in the advancement of bioconjugation chemistry and drug development.
References
- 1. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 2. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Mal-amido-PEG3-acid, 2055353-75-6 | BroadPharm [broadpharm.com]
- 5. MAL-PEG3-COOH, Mal-PEG3-acid, 518044-40-1 - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. atlantis-press.com [atlantis-press.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Mal-amido-PEG3-alcohol | C13H20N2O6 | CID 121405568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. precisepeg.com [precisepeg.com]
- 15. precisepeg.com [precisepeg.com]
- 16. medchemexpress.com [medchemexpress.com]
The Maleimide Group: A Lynchpin in Modern Bioconjugation for Advanced Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The selective and stable covalent modification of biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the chemical tools available, the maleimide (B117702) group has emerged as a preeminent reactive moiety for bioconjugation, prized for its high specificity towards thiol groups. This technical guide provides a comprehensive overview of the maleimide group's function in bioconjugation, detailing its underlying chemistry, reaction kinetics, stability considerations, and practical applications, with a particular focus on its pivotal role in the construction of Antibody-Drug Conjugates (ADCs).
Core Principles of Maleimide-Thiol Chemistry
The utility of the maleimide group in bioconjugation is rooted in its highly efficient and selective reaction with sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins and peptides.[1][2] This reaction, a Michael addition, proceeds under mild physiological conditions, ensuring that the biological activity of the target molecule is preserved.[2][3]
The reaction involves the nucleophilic attack of a thiolate anion on one of the electron-deficient carbons of the maleimide's double bond, resulting in the formation of a stable thioether bond.[2][4] The efficiency and specificity of this reaction are highly dependent on the pH of the reaction medium. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][5] Within this window, the thiol group is sufficiently deprotonated to be a potent nucleophile, while minimizing side reactions with other nucleophilic groups, such as the primary amines found in lysine (B10760008) residues.[5] At a pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[2][5]
Quantitative Analysis of Maleimide-Thiol Conjugation
The efficiency and stability of maleimide-based bioconjugates are critical for their therapeutic efficacy. The following tables summarize key quantitative data related to the kinetics and stability of maleimide-thiol reactions, providing a comparative basis for experimental design.
| Parameter | Recommended Condition | Expected Outcome | Reference(s) |
| pH | 6.5 - 7.5 | High selectivity for thiols over amines. | [5][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is faster at room temperature, while lower temperatures can minimize protein degradation. | [4][6] |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies depending on the specific reactants and their concentrations. | [6] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 for protein labeling | A molar excess of the maleimide reagent helps to drive the reaction to completion. | [6] |
| Protein Concentration | 1-10 mg/mL | Optimal for most protein conjugation reactions. | [6] |
| Maleimide Derivative | Reaction Half-Life (t½) with Thiol | Pre-conjugation Hydrolysis Half-Life (t½) | Conjugate Hydrolysis Half-Life (t½) | Reference(s) |
| N-Alkyl Maleimide | Slower than N-Aryl Maleimides | ~55 minutes (N-phenyl maleimide) | ~27 hours | [7][8] |
| N-Aryl Maleimide | ~2.5 times faster than N-Alkyl | ~55 minutes | ~1.5 hours | [7][8] |
| N-Fluorophenyl Maleimide | Data Not Available | ~28 minutes | ~0.7 hours | [8] |
| "Self-hydrolysing" Maleimide (with amino group) | Data Not Available | ~25 minutes | ~2.0-2.6 hours | [8] |
| Dibromomaleimide | Rapid Conjugation | Slow pre-conjugation hydrolysis | Data Not Available | [7] |
Stability of the Maleimide-Thiol Adduct: A Critical Consideration
While the thioether bond formed between a maleimide and a thiol is generally considered stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[9][10] This can lead to deconjugation of the payload, potentially causing off-target toxicity and reduced therapeutic efficacy.[9][11]
To address this instability, two main strategies have been developed:
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide (B58015) ring of the thioether adduct can be hydrolyzed to form a stable ring-opened succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[9][12] This hydrolysis can be promoted by engineering the maleimide with electron-withdrawing groups or by post-conjugation treatment at a slightly alkaline pH.[7][12]
-
Next-Generation Maleimides: Novel maleimide derivatives, such as dibromomaleimides and "self-hydrolysing" maleimides, have been designed to form more stable conjugates.[7][8] Dibromomaleimides, for instance, can undergo a subsequent reaction with an amine to form a stable, trifunctional conjugate.[8]
Experimental Methodologies
The following protocols provide a detailed guide for the key steps in maleimide-thiol bioconjugation, with a focus on the preparation of antibody-drug conjugates.
Protocol 1: Reduction of Antibody Disulfide Bonds
This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.
Materials:
-
Antibody solution (e.g., 10 mg/mL in PBS)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
To the antibody solution, add the reaction buffer.
-
Add a calculated molar excess of the reducing agent (e.g., DTT) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Immediately remove the excess reducing agent using a desalting column equilibrated with degassed PBS containing 1 mM DTPA.
-
Determine the concentration of free thiols using Ellman's reagent (DTNB) by measuring the absorbance at 412 nm.[13]
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a maleimide-functionalized drug linker to the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
Maleimide-functionalized drug linker stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer: PBS with 1 mM DTPA, pH 7.4
Procedure:
-
Adjust the concentration of the reduced antibody to 2.5 mg/mL with the reaction buffer and chill on ice.
-
Prepare the drug-linker solution by diluting the stock solution in a suitable solvent (e.g., acetonitrile) to achieve the desired final concentration in the reaction mixture.
-
Add the calculated volume of the drug-linker solution (e.g., a 9.5-fold molar excess over the antibody) rapidly to the cold-reduced antibody solution with gentle mixing.[13]
-
Incubate the reaction mixture on ice for 1 hour.
-
Quench the reaction by adding a 20-fold molar excess of cysteine over the maleimide-drug linker.[13]
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).
Materials:
-
Crude ADC solution from Protocol 2
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
-
Characterization instruments: UV-Vis spectrophotometer, Mass Spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Purification:
-
Equilibrate the SEC column with degassed PBS.
-
Load the crude ADC solution onto the column.
-
Elute the conjugate with degassed PBS, collecting fractions.
-
Pool the fractions containing the purified ADC.
-
-
Characterization:
-
UV-Vis Spectrophotometry: Determine the protein concentration by measuring the absorbance at 280 nm and the drug concentration by measuring the absorbance at the drug's maximum absorbance wavelength. Calculate the DAR using the Beer-Lambert law.[]
-
Mass Spectrometry: Desalt the purified ADC and analyze it by mass spectrometry to determine the molecular weights of the different drug-loaded antibody species. The distribution of these species is used to calculate the average DAR.[15][16]
-
Visualizing Core Concepts in Maleimide Bioconjugation
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows discussed in this guide.
Caption: The Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.
Caption: A typical experimental workflow for the preparation of an Antibody-Drug Conjugate (ADC).
Caption: Conceptual pathway of an ADC for targeted cancer therapy.
Conclusion
The maleimide group is an exceptionally powerful and versatile tool in the field of bioconjugation. Its high selectivity for thiols, coupled with the stability of the resulting thioether bond, has made it indispensable for the construction of sophisticated biomolecules, most notably antibody-drug conjugates. A thorough understanding of the reaction mechanism, critical parameters, and potential stability issues is paramount for the successful design and implementation of maleimide-based bioconjugation strategies. As researchers continue to innovate with next-generation maleimides and stabilization techniques, the utility of this remarkable functional group in developing targeted therapies and other advanced biotechnologies will undoubtedly continue to expand.
References
- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. broadpharm.com [broadpharm.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
The Core Role of NHS Esters in Amine Coupling: A Technical Guide
An in-depth technical guide on the role of N-hydroxysuccinimide (NHS) esters in amine coupling, tailored for researchers, scientists, and drug development professionals.
N-hydroxysuccinimide (NHS) esters are pivotal reagents in bioconjugation and chemical synthesis, primarily facilitating the formation of stable amide bonds between a carboxyl group and a primary amine. This process, commonly known as amine coupling, is fundamental in various scientific disciplines, including proteomics, drug development, and diagnostics. The high reactivity and relative stability of NHS esters in aqueous environments make them an ideal choice for modifying proteins, antibodies, and other biomolecules.
Mechanism of Action
The amine coupling reaction using NHS esters is a two-step process. First, a carboxyl group is activated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be readily hydrolyzed. The addition of N-hydroxysuccinimide reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is then ready to react with a primary amine, resulting in the formation of a stable amide bond and the release of the NHS leaving group.
The primary advantage of the two-step process involving an NHS ester is the ability to separate the carboxyl activation from the amine coupling reaction. This allows for the purification of the NHS-activated molecule prior to the addition of the amine-containing molecule, which can improve reaction efficiency and reduce the formation of unwanted side products.
The Strategic Role of the PEG3 Linker in Mal-amido-PEG3-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Mal-amido-PEG3-NHS ester is a heterobifunctional crosslinker that has become an indispensable tool in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its modular design, comprising a maleimide (B117702) group, an N-hydroxysuccinimide (NHS) ester, and a central polyethylene (B3416737) glycol (PEG) spacer, allows for the precise and stable linkage of biomolecules. This guide delves into the core functionalities of this linker, with a specific focus on the critical role of the PEG3 moiety.
Core Components and Their Functionality
The this compound is composed of three key functional parts:
-
Maleimide Group: This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, typically at a pH range of 6.5 to 7.5.[][2] At a pH of 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high selectivity.[][3]
-
N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily couples with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[4][5] This reaction forms a stable amide bond and is most efficient at a pH between 7.2 and 8.5.[]
-
PEG3 Linker: The central component of this crosslinker is a short, discrete polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. The PEG linker is not merely a spacer; it imparts several crucial properties to the conjugate that significantly influence its overall performance.
The Purpose of the PEG3 Linker
The inclusion of the PEG3 spacer in the this compound architecture serves multiple strategic purposes that are vital for the efficacy and developability of bioconjugates:
-
Enhanced Hydrophilicity and Solubility: Many cytotoxic payloads used in ADCs are hydrophobic.[7] The hydrophilic nature of the PEG linker increases the overall water solubility of the final conjugate, which is crucial for preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[4][7] this compound itself is soluble in aqueous media due to the PEG spacer.[4][5]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG chain provides spatial separation between the conjugated molecules. This minimizes steric hindrance, which can be critical for maintaining the biological activity of the antibody and ensuring the payload can effectively interact with its target once released inside the cell.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutics. Even a short PEG linker can increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.
-
Biocompatibility and Reduced Immunogenicity: PEG is known for its biocompatibility and low immunogenicity.[7] The PEG linker can act as a shield, masking the payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an adverse immune response.[7]
-
Precise and Tunable Length: The use of a discrete PEG linker with a defined length (in this case, three units) allows for precise control over the distance between the conjugated molecules. This is a significant advantage over polydisperse PEG polymers, as it leads to a more homogeneous final product with consistent properties.
The Role of the Amido Group
The "amido" group in the this compound linker is strategically placed adjacent to the maleimide. This structural feature plays a role in the stability of the maleimide ring. While maleimides are reactive towards thiols, they can also undergo hydrolysis, which renders them inactive. The local chemical environment, influenced by adjacent groups like the amido linkage, can affect the rate of this hydrolysis.[] This design helps to maintain the reactivity of the maleimide for efficient conjugation.
Quantitative Data on PEG Linker Properties
The choice of PEG linker length is a critical parameter in the design of bioconjugates. The following table summarizes the general impact of PEG linker length on key properties, with a focus on where a short linker like PEG3 fits in.
| Property | Impact of Shorter PEG Linkers (e.g., PEG3) | Impact of Longer PEG Linkers (e.g., PEG12, PEG24) | Quantitative Insights |
| Solubility | Moderate increase in hydrophilicity. | Significant increase in hydrophilicity, can enable higher DARs without aggregation. | A PEG24 spacer allows for nearly quantitative conjugation of hydrophobic payloads, whereas shorter PEGs may require organic co-solvents.[8] |
| In Vivo Half-life | Modest increase in circulation time. | Substantial increase in plasma half-life due to increased hydrodynamic size. | A study showed that increasing PEG linker length from 0 to 10 kDa in an affibody-drug conjugate resulted in an 11.2-fold increase in half-life. |
| In Vitro Cytotoxicity | Generally maintains high potency. | May lead to a decrease in in vitro cytotoxicity due to steric hindrance of the payload. | The same study showed a 22-fold reduction in in vitro cytotoxicity with a 10 kDa PEG linker compared to no PEG. |
| Tumor Penetration | Favorable for penetrating dense tumor tissues. | Longer linkers might slightly impede tumor penetration. | The optimal PEG length is a balance between improved pharmacokinetics and maintained potency and penetration. |
| Stability | The succinimide (B58015) ring formed after conjugation can be prone to a reverse Michael reaction. | The local environment created by the longer PEG chain can influence the stability of the thioether bond. | The stability of the maleimide-thiol linkage is highly dependent on the specific maleimide derivative used.[9] |
Experimental Protocols
The following is a detailed, generalized protocol for the two-step conjugation of a cytotoxic drug to an antibody using this compound.
Materials and Reagents:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cytotoxic drug with a free thiol group (e.g., MMAE)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: Tris buffer or glycine
-
Purification System: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns
Experimental Workflow Diagram
References
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 7. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Mal-amido-PEG3-NHS Ester for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins from the cell.[1][2] They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial event that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
The linker is not a passive spacer; it plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points significantly influence the stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][][5] Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their ability to enhance solubility and provide flexibility.[1][][6]
This guide focuses on a specific and widely used heterobifunctional linker, Mal-amido-PEG3-NHS ester , providing a comprehensive overview of its properties, synthesis, and application in the development of potent and selective PROTACs.
Physicochemical Properties of this compound
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester group, separated by a three-unit polyethylene glycol (PEG3) chain with an amide linkage. This structure allows for the sequential and specific conjugation of two different molecules.
| Property | Data |
| Chemical Structure | (Illustrative structure, as a specific universally recognized image is not available from the search results) |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13-trioxa-4-azahexadecan-16-oate |
| CAS Number | 2055353-77-8 |
| Molecular Formula | C₂₀H₂₇N₃O₁₀ |
| Molecular Weight | 469.44 g/mol |
| Linker Length (Estimated) | The length of a single ethylene (B1197577) glycol unit is approximately 2.8 Å.[7] Therefore, the PEG3 portion of the linker is estimated to be around 8.4 Å. The total length of the linker will be greater due to the maleimide, amide, and NHS ester groups. |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) (DCM).[6] The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial factor for improving the overall solubility of the final PROTAC molecule.[6] |
| Stability and Storage | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with higher pH and temperature. It is recommended to work at a pH range of 7.2-8.5 for optimal reactivity with primary amines while minimizing hydrolysis. The maleimide group is more stable but can undergo hydrolysis at a pH above 7.5. The compound is moisture-sensitive and should be stored at -20°C under desiccated conditions. Solutions in organic solvents should be prepared fresh and used immediately. |
Reactivity and Conjugation Chemistry
The heterobifunctional nature of this compound allows for a two-step conjugation process, which is highly advantageous in PROTAC synthesis to avoid the formation of undesired homodimers.
-
NHS Ester Reaction: The N-hydroxysuccinimide ester reacts specifically with primary amines (-NH₂) at a pH of 7.2-8.5 to form a stable amide bond. This reaction is typically performed first, conjugating the linker to either the E3 ligase ligand or the POI binder that has an available primary amine.
-
Maleimide Reaction: The maleimide group reacts with sulfhydryl groups (-SH) at a pH of 6.5-7.5 to form a stable thioether bond. This reaction is performed in the second step, conjugating the linker-modified first ligand to the second ligand which contains a free cysteine or an engineered thiol handle.
Caption: Two-step conjugation workflow for PROTAC synthesis.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound. These should be considered as a starting point and may require optimization based on the specific properties of the E3 ligase ligand and POI binder.
Synthesis of Mal-amido-PEG3-acid (Precursor to the NHS ester)
-
Materials: Amino-PEG3-acid, Maleic anhydride (B1165640), N,N-Dimethylformamide (DMF), Diethyl ether.
-
Procedure:
-
Dissolve Amino-PEG3-acid (1 equivalent) in anhydrous DMF.
-
Add maleic anhydride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the DMF under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether.
-
Dry the product under vacuum to yield Mal-amido-PEG3-acid.
-
Synthesis of this compound
-
Materials: Mal-amido-PEG3-acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dichloromethane (DCM) or DMF.
-
Procedure:
-
Dissolve Mal-amido-PEG3-acid (1 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
If using DCC, a white precipitate of dicyclohexylurea will form. Filter off the precipitate.
-
If using EDC, the workup may involve an aqueous wash.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
Synthesis of a PROTAC using this compound
This protocol assumes the E3 ligase ligand contains a primary amine and the POI binder contains a sulfhydryl group.
Step 1: Conjugation of the Linker to the E3 Ligase Ligand
-
Materials: E3 ligase ligand with a primary amine, this compound, Anhydrous DMF, Diisopropylethylamine (DIPEA).
-
Procedure:
-
Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the linker solution dropwise to the E3 ligase ligand solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the intermediate conjugate by preparative HPLC.
-
Step 2: Conjugation of the Intermediate to the POI Binder
-
Materials: Purified linker-E3 ligase ligand conjugate, POI binder with a sulfhydryl group, Phosphate-buffered saline (PBS) at pH 7.0.
-
Procedure:
-
Dissolve the POI binder (1 equivalent) in PBS (pH 7.0).
-
Dissolve the linker-E3 ligase ligand conjugate (1.2 equivalents) in a minimal amount of DMSO and add it to the POI binder solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Application in PROTAC Development: A Case Study of BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins and a key regulator of oncogenes such as c-Myc.[2] It is a well-validated target in oncology, and numerous PROTACs have been developed to induce its degradation.
A PROTAC targeting BRD4 can be synthesized using a JQ1 derivative (a known BRD4 inhibitor) containing a thiol group and a pomalidomide (B1683931) derivative (a CRBN E3 ligase ligand) with a primary amine, linked by this compound.
Signaling Pathway of BRD4 Degradation
The degradation of BRD4 by a PROTAC can have significant downstream effects. By removing BRD4 from super-enhancers, the transcription of key oncogenes like c-Myc is suppressed. Furthermore, some BRD4-targeting PROTACs have been shown to stabilize the tumor suppressor p53, leading to a synergistic anti-proliferative effect.
Caption: BRD4 degradation pathway and its downstream effects.
Quantitative Data for Representative PROTACs
The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. The following table provides representative data for BRD4-targeting PROTACs, illustrating the potency that can be achieved with well-designed linkers. While the specific linker for each of these published PROTACs may vary, they often employ similar short PEG or alkyl chains.
| PROTAC Example | Target | E3 Ligase | Linker Type (if specified) | DC₅₀ | Cell Line |
| ARV-825 | BRD4 | CRBN | PEG/Alkyl | ~1 nM | Burkitt's Lymphoma |
| QCA570 | BRD4 | VHL | Alkyl | ~1 nM | Bladder Cancer |
| A1874 | BRD4 | MDM2 | Not specified | <10 nM | Colon Cancer |
| Representative PROTAC | BRD4 | CRBN | PEG | 775 nM | Not specified |
Conclusion
This compound is a versatile and valuable tool in the development of PROTACs. Its heterobifunctional nature allows for a controlled, stepwise synthesis of these complex molecules. The inclusion of a PEG3 spacer enhances the physicochemical properties of the resulting PROTAC, contributing to improved solubility and potentially favorable pharmacokinetics. A thorough understanding of its reactivity, coupled with carefully designed synthetic strategies, enables researchers to efficiently generate libraries of PROTACs for the optimization of potent and selective protein degraders. The continued exploration of linkers like this compound will undoubtedly fuel the advancement of PROTAC technology as a powerful therapeutic platform.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody Labeling using Mal-amido-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-NHS ester is a heterobifunctional crosslinker commonly utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1] This linker features two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[2] The maleimide group specifically reacts with sulfhydryl (thiol) groups, which can be present on a payload molecule like a cytotoxic drug, to form a stable thioether linkage.[3]
The PEG spacer enhances the solubility of the linker and the resulting ADC in aqueous solutions, which can help to reduce aggregation and improve the pharmacokinetic properties of the conjugate.[4] The use of a two-step reaction protocol, where the antibody is first modified with the linker and then conjugated to the payload, allows for a more controlled and reproducible conjugation process.[5]
These application notes provide a detailed protocol for the labeling of antibodies with a thiol-containing payload using this compound, along with methods for the purification and characterization of the resulting conjugate.
Chemical Structure of this compound
References
- 1. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with Mal-amido-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein conjugation with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, stability, and circulation half-life while reducing immunogenicity.[1][2] Mal-amido-PEG3-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of two different biomolecules, typically targeting primary amines and sulfhydryl groups.[3][4] This linker contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) and a maleimide (B117702) group that specifically reacts with sulfhydryl groups (e.g., the side chain of cysteine residues).[3][5] The PEG3 spacer provides a short, hydrophilic linkage, which can help to maintain the biological activity of the conjugated protein.[4][6]
These application notes provide a detailed, step-by-step guide for the successful conjugation of a protein containing primary amines to a second molecule bearing a free sulfhydryl group using this compound.
Reaction Mechanism
The conjugation process using this compound is a two-step reaction. First, the NHS ester end of the linker reacts with primary amines on the protein to form a stable amide bond. This reaction is most efficient at a pH of 7-9.[3][7] Following this initial reaction and removal of excess linker, the maleimide-functionalized protein is then reacted with a molecule containing a free sulfhydryl group. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond, a reaction that proceeds optimally at a pH of 6.5-7.5.[3][8]
Caption: Two-step reaction mechanism of protein conjugation.
Experimental Protocols
This protocol outlines the general steps for conjugating a protein with primary amines to a sulfhydryl-containing molecule using this compound. Optimal reaction conditions, such as protein concentration and molar ratios of reactants, may need to be determined empirically for each specific application.[3]
Materials and Reagents
-
Protein of Interest (Protein-NH₂): Must contain accessible primary amine groups.
-
Sulfhydryl-containing Molecule (Molecule-SH): The molecule to be conjugated to the protein.
-
This compound: Store at -20°C with desiccant.[3]
-
Reaction Buffers:
-
Quenching Reagent: 1M Tris-HCl, pH 8.0, or 1M glycine.
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds in the Molecule-SH if necessary.[10]
-
Solvent for Linker: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[3]
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.[11][]
Step 1: Preparation of Protein and Reagents
-
Buffer Exchange: Ensure the Protein-NH₂ is in the appropriate Amine Reaction Buffer. If necessary, perform buffer exchange using dialysis or a desalting column. The protein solution should be free of any amine-containing stabilizers.[7]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[13] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.[3][13]
-
Prepare Molecule-SH: If the sulfhydryl group is in a disulfide bond, reduction will be necessary. Incubate the Molecule-SH with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[10] Remove excess TCEP using a desalting column equilibrated with Sulfhydryl Reaction Buffer.
Step 2: Reaction of Protein with this compound (Amine Reaction)
-
Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[3] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein solubility.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]
-
Removal of Excess Linker: Immediately after incubation, remove the unreacted this compound using a desalting column or dialysis equilibrated with the Sulfhydryl Reaction Buffer. This step is crucial to prevent the unreacted linker from reacting with the Molecule-SH in the next step.
Step 3: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule (Sulfhydryl Reaction)
-
Conjugation: Add the sulfhydryl-containing molecule (Molecule-SH) to the purified maleimide-activated protein. The molar ratio of Molecule-SH to the protein should be optimized, but a starting point is a 1.5- to 5-fold molar excess of the sulfhydryl molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Quenching (Optional): To cap any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture at a final concentration of 1-10 mM and incubated for an additional 15-30 minutes.
Step 4: Purification of the Protein Conjugate
-
Purification Method: The final protein conjugate can be purified from unreacted protein, unreacted Molecule-SH, and byproducts using chromatographic techniques.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller, unreacted molecules.[]
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugation alters the overall charge of the protein.[]
-
Hydrophobic Interaction Chromatography (HIC): May also be employed for purification.[11]
-
Step 5: Characterization and Quantification
-
Characterization: The purified conjugate should be characterized to confirm successful conjugation and assess its purity.
-
Quantification of Conjugation Efficiency:
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance, the degree of labeling can be estimated.
-
Assays for Free Thiols (e.g., Ellman's Reagent): To measure the consumption of sulfhydryl groups.
-
Quantitative Amino Acid Analysis: Can be used to determine the ratio of the conjugated molecule to the protein.
-
Quantitative Data Summary
The following tables provide typical ranges for reaction parameters and expected outcomes. These values should be optimized for each specific protein and molecule pair.
| Parameter | Recommended Range | Reference |
| Step 2: Amine Reaction | ||
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | [3] |
| Reaction pH | 7.2 - 8.5 | [3] |
| Reaction Time | 30-60 min (RT) or 2h (4°C) | [13] |
| Step 3: Sulfhydryl Reaction | ||
| Molar Ratio (Molecule-SH:Protein) | 1.5:1 to 5:1 | Empirically Determined |
| Reaction pH | 6.5 - 7.5 | [3] |
| Reaction Time | 1-2h (RT) or overnight (4°C) | [10] |
| Characterization Technique | Expected Outcome |
| SDS-PAGE | Upward shift in the protein band corresponding to the mass of the attached PEG-Molecule. |
| Mass Spectrometry | A mass peak corresponding to the protein plus one or more PEG-Molecule adducts. |
| SEC | Elution of the conjugate at an earlier time point compared to the unconjugated protein. |
Experimental Workflow Diagram
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 5. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 6. interchim.fr [interchim.fr]
- 7. biotium.com [biotium.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biotium.com [biotium.com]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. enovatia.com [enovatia.com]
Application Notes and Protocols for Mal-amido-PEG3-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. Mal-amido-PEG3-NHS ester is a heterobifunctional linker that offers precise control over the conjugation process and enhances the physicochemical properties of the resulting ADC.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ADCs. It is intended to guide researchers through the key steps of ADC development, from initial conjugation to in vitro characterization.
Structure of this compound:
The this compound linker possesses two reactive functional groups:
-
Maleimide group: Reacts specifically with free sulfhydryl (thiol) groups, typically on cysteine residues of a monoclonal antibody. This reaction is highly efficient and proceeds under mild conditions.
-
N-hydroxysuccinimide (NHS) ester group: Reacts with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of the cytotoxic drug. This forms a stable amide bond.
-
Polyethylene Glycol (PEG)3 spacer: The short, hydrophilic PEG3 spacer improves the water solubility of the ADC, reduces aggregation, and can enhance the pharmacokinetic properties of the conjugate.[1][2]
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized using short-chain maleimide-PEG-NHS ester linkers. It is important to note that specific results will vary depending on the antibody, payload, and precise reaction conditions used.
Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Value | Method of Determination | Reference |
| Molar Ratio (Linker-Payload:Antibody) | 5:1 - 10:1 | - | [3] |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, RP-HPLC, UV-Vis Spectroscopy | [4] |
| Conjugation Efficiency | >95% | LC-MS | [4] |
| Monomer Content | >98% | Size Exclusion Chromatography (SEC) | [5] |
Table 2: Representative In Vitro Stability Data
| Assay | Conditions | Result | Reference |
| Plasma Stability (Human) | 37°C, 7 days | >90% intact ADC | [4] |
| Thiol Challenge (Glutathione) | 37°C, 24 hours | Minimal payload loss | [6] |
Table 3: Representative In Vitro Cytotoxicity Data
| ADC Target | Cell Line | Payload | IC50 (nM) | Reference |
| HER2 | SK-BR-3 (HER2-positive) | MMAE | 0.5 - 5.0 | [3] |
| HER2 | MDA-MB-231 (HER2-negative) | MMAE | >1000 | [7] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody
This protocol describes a common two-step process where the this compound is first reacted with the amine-containing cytotoxic drug, followed by conjugation of the resulting maleimide-activated drug-linker to the antibody.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dipeisopropylethylamine (DIPEA)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Conjugation Buffer: PBS, pH 6.5-7.0
Step 1: Activation of the Cytotoxic Drug with this compound
-
Dissolve the amine-containing cytotoxic drug and a 1.1 molar equivalent of this compound in anhydrous DMF or DMSO.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS to confirm the formation of the maleimide-activated drug-linker.
-
The resulting solution can often be used directly in the next step, or the activated drug-linker can be purified by reverse-phase HPLC if necessary.
Step 2: Antibody Reduction and Conjugation
-
Antibody Reduction:
-
Prepare the antibody in Reaction Buffer at a concentration of 5-10 mg/mL.
-
Add a 2-5 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups. The degree of reduction can be optimized to control the final DAR.
-
Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation:
-
Immediately after desalting, add the maleimide-activated drug-linker solution from Step 1 to the reduced antibody solution. A molar excess of 1.5 to 2-fold of the drug-linker per available thiol group is recommended.
-
Gently mix and incubate the reaction at 4°C or room temperature for 1-4 hours.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the maleimide-activated drug-linker and incubate for 30 minutes.
-
-
Purification:
-
Purify the ADC using a pre-equilibrated SEC column to remove unconjugated drug-linker, quenching reagent, and any aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Calculate the DAR using UV-Vis spectroscopy or LC-MS analysis.
-
Assess the purity and aggregation state by SEC.
-
Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by monitoring the average DAR over time.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the reaction and immediately freeze it at -80°C to stop any further degradation.
-
After the final time point, thaw all samples.
-
Analyze the samples by LC-MS to determine the average DAR at each time point.
-
Plot the average DAR versus time to evaluate the stability of the ADC.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potency of the ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.[8][9]
Materials:
-
Target and non-target cancer cell lines
-
Complete cell culture medium
-
Purified ADC, naked antibody, and free cytotoxic drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, naked antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the concentration and determine the IC50 value using a suitable curve-fitting model.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of an ADC using this compound.
Caption: Simplified HER2 signaling pathway, a common target for ADCs.
Caption: Mechanism of action of a tubulin polymerization inhibitor.
References
- 1. labinsights.nl [labinsights.nl]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Labeling Peptides with Mal-amido-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of peptides with the heterobifunctional crosslinker, Mal-amido-PEG3-NHS ester. This linker contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines (e.g., the N-terminus of a peptide or the side chain of lysine (B10760008) residues) and a maleimide (B117702) group reactive towards sulfhydryl groups (e.g., the side chain of cysteine residues). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2][3][4]
Principle of Reaction
The labeling process involves the formation of stable amide and thioether bonds. The NHS ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[3][5] The maleimide group reacts specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[3][5][6][7] It is crucial to control the pH to ensure specific and efficient conjugation, as the NHS ester is susceptible to hydrolysis at higher pH, and the maleimide group can lose its specificity above pH 7.5.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the peptide labeling protocol. These values are starting points and may require optimization depending on the specific peptide and desired degree of labeling.
| Parameter | Recommended Range/Value | Notes |
| Reagent Molar Excess | 5 to 20-fold molar excess of linker over peptide | A good starting point for optimization.[8] For proteins, a 10- to 50-fold excess is sometimes used.[5] |
| Peptide Concentration | 1-10 mg/mL | Optimal concentration for the labeling reaction.[9][10] |
| Reaction pH (NHS Ester) | 7.2 - 8.5 | Optimal pH for the reaction with primary amines is 8.3-8.5.[9][10] A range of 7-9 is functional.[3][5] |
| Reaction pH (Maleimide) | 6.5 - 7.5 | Ensures specific reaction with sulfhydryl groups.[3][5][6][7] |
| Reaction Temperature | Room Temperature or 4°C | Incubation can be performed for 30-60 minutes at room temperature or for 2 hours on ice.[11][12] Longer incubation (overnight) at 4°C is also possible.[8] |
| Reaction Time | 30 minutes to overnight | Dependent on temperature and specific reactants. Monitor reaction progress if possible. |
| Quenching Agent Conc. | ~50 mM | An amine-containing buffer like Tris or glycine (B1666218) can be used to quench unreacted NHS ester.[8] |
| Organic Solvent Conc. | < 10% of final reaction volume | This compound should be dissolved in an organic solvent like DMSO or DMF before adding to the aqueous reaction buffer.[5] |
Experimental Protocols
This protocol describes a two-step labeling procedure where a peptide containing a primary amine is first reacted with this compound, followed by conjugation to a sulfhydryl-containing molecule. A one-step approach is also possible if the peptide contains both functionalities and site-specific labeling is not critical.
Materials
-
Peptide with a primary amine (and optionally a cysteine for the second step)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Ensure the buffer is free of primary amines.[5][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)[8]
Equipment
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Reaction rotator or shaker
-
RP-HPLC or SEC system
Procedure
Step 1: Reaction of this compound with Peptide Amine
-
Reagent Preparation:
-
Peptide Preparation:
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution.[8]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume to maintain peptide solubility.[5]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11][12] Gentle mixing during incubation is recommended.
-
-
Quenching (Optional but Recommended):
-
To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of approximately 50 mM.[8]
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the Maleimide-Activated Peptide:
-
Purify the resulting maleimide-activated peptide from excess linker and byproducts using RP-HPLC or SEC.[8]
-
Step 2: Conjugation of Maleimide-Activated Peptide with a Sulfhydryl-Containing Molecule
-
Sulfhydryl-Containing Molecule Preparation:
-
Dissolve the sulfhydryl-containing molecule in a suitable buffer at pH 6.5-7.5. If the molecule contains disulfide bonds, they must be reduced to free sulfhydryls prior to the reaction.[5]
-
-
Conjugation Reaction:
-
Add the purified maleimide-activated peptide to the solution of the sulfhydryl-containing molecule. A slight molar excess of the maleimide-activated peptide may be required.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Final Purification:
-
Purify the final peptide conjugate using RP-HPLC or SEC to remove any unreacted components.
-
Visualizations
Experimental Workflow
Caption: Workflow for the two-step labeling of a peptide with this compound.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for peptide conjugation using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. MAL-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]
- 7. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. Maleimide Linkers | BroadPharm [broadpharm.com]
- 14. Mal-amido-PEG3 NHS ester, CAS 2055353-77-8 | AxisPharm [axispharm.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Mal-amido-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel biomaterials. Mal-amido-PEG3-NHS ester is a heterobifunctional crosslinker designed to facilitate the covalent conjugation of amine-containing nanoparticles to thiol-containing molecules. This linker features a short polyethylene (B3416737) glycol (PEG) spacer (PEG3) that enhances water solubility and reduces non-specific protein adsorption, an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and a maleimide (B117702) group for specific reaction with sulfhydryl groups.
These application notes provide a comprehensive guide to the use of this compound for the surface functionalization of nanoparticles, including detailed protocols, data presentation, and visual workflows to aid in experimental design and execution.
Principle of Reaction
The surface functionalization of nanoparticles using this compound is a two-step process:
-
Amine Reaction: The NHS ester end of the linker reacts with primary amine groups (-NH₂) present on the surface of the nanoparticle, forming a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7-9).
-
Thiol Reaction: The maleimide end of the now nanoparticle-bound linker reacts specifically with a sulfhydryl group (-SH) on the targeting ligand (e.g., a peptide or antibody), forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
Data Presentation
Successful functionalization of nanoparticles with this compound and a subsequent targeting ligand can be quantified by monitoring changes in the physicochemical properties of the nanoparticles. The following tables provide a template for presenting such data.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 100 ± 5 | 0.15 ± 0.02 | -25 ± 2 |
| Amine-Functionalized Nanoparticles | 102 ± 5 | 0.16 ± 0.03 | +15 ± 3 |
| PEGylated Nanoparticles (after reaction with this compound) | 110 ± 6 | 0.18 ± 0.02 | +10 ± 2 |
| Ligand-Conjugated Nanoparticles (e.g., RGD peptide) | 115 ± 7 | 0.20 ± 0.03 | +5 ± 3 |
Table 2: Quantification of Surface Ligand Conjugation
| Nanoparticle Sample | Method of Quantification | Ligand Density (molecules/nanoparticle) | Conjugation Efficiency (%) |
| Ligand-Conjugated Nanoparticles | UV-Vis Spectroscopy | 500 ± 50 | 65 ± 5 |
| Fluorescence Spectroscopy | 480 ± 40 | 62 ± 4 | |
| NMR Spectroscopy | 520 ± 60 | 68 ± 6 |
Experimental Protocols
The following are detailed protocols for the functionalization of amine-presenting nanoparticles with a thiol-containing peptide using this compound.
Protocol 1: Activation of Amine-Functionalized Nanoparticles with this compound
Materials:
-
Amine-functionalized nanoparticles (e.g., silica (B1680970) or PLGA nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Activation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted crosslinker and byproducts by centrifugation and resuspension in the desired buffer for the next step (e.g., PBS, pH 7.2). Repeat the washing step at least three times. Alternatively, dialysis or size exclusion chromatography can be used.
-
Characterization: Characterize the maleimide-activated nanoparticles using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and Polydispersity Index (PDI), and measure the zeta potential to confirm surface charge changes.
Protocol 2: Conjugation of a Thiol-Containing Peptide to Maleimide-Activated Nanoparticles
Materials:
-
Maleimide-activated nanoparticles (from Protocol 1)
-
Thiol-containing peptide (e.g., Cysteine-terminated RGD peptide)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Reagent: 10 mM Cysteine solution
-
Purification system
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the Conjugation Buffer to a final concentration that allows for a 1.5- to 2-fold molar excess relative to the maleimide groups on the nanoparticles.
-
Conjugation Reaction: Add the peptide solution to the suspension of maleimide-activated nanoparticles.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quenching: Add the Cysteine solution to quench any unreacted maleimide groups and incubate for 30 minutes.
-
Purification: Purify the peptide-conjugated nanoparticles from excess peptide and quenching reagent using centrifugation, dialysis, or size exclusion chromatography.
-
Final Characterization: Characterize the final functionalized nanoparticles for size, PDI, and zeta potential. Quantify the amount of conjugated peptide using a suitable method such as UV-Vis or fluorescence spectroscopy if the peptide is labeled.
Protocol 3: Assessment of Biocompatibility using MTT Assay
Materials:
-
Functionalized nanoparticles
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Nanoparticle Treatment: Prepare serial dilutions of the functionalized nanoparticles in complete cell culture medium. Replace the medium in the wells with the nanoparticle-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the nanoparticles for 24-48 hours.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization.
RGD-Integrin Signaling Pathway
Caption: RGD-Integrin mediated signaling pathway.
Application Notes and Protocols for Mal-amido-PEG3-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-NHS ester is a heterobifunctional crosslinker integral to the advancement of targeted drug delivery systems. This linker features a maleimide (B117702) group for covalent bonding with thiol-containing molecules (such as cysteine residues in proteins or thiol-modified drugs) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like lysine (B10760008) residues in antibodies). The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate, making it a valuable tool in the development of Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound in drug delivery, complete with detailed protocols and representative data for the creation and evaluation of drug conjugates.
Principle of Bioconjugation
The utility of this compound lies in its ability to facilitate a two-step sequential conjugation. This process allows for the controlled and specific linking of two different molecules, a crucial requirement in the design of sophisticated drug delivery vehicles.
First, the NHS ester of the linker reacts with primary amines on a targeting protein, such as a monoclonal antibody (mAb), to form a stable amide bond. This reaction is most efficient at a pH range of 7-9. Following this initial conjugation and removal of excess linker, the maleimide group is then available to react with a thiol group on a payload molecule, which could be a cytotoxic drug, a fluorescent dye, or another therapeutic agent. The maleimide-thiol reaction proceeds optimally at a pH of 6.5-7.5, resulting in a stable thioether bond.[5][6] This step-wise approach prevents self-conjugation and ensures the precise assembly of the desired biomolecule-drug conjugate.
Applications in Drug Delivery
The primary application of this compound is in the construction of ADCs. In this context, the linker connects a potent cytotoxic drug to an antibody that specifically targets a surface antigen on cancer cells. This targeted delivery strategy increases the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site and minimizing exposure to healthy tissues.
Beyond ADCs, this linker is also employed in the surface functionalization of nanoparticles and liposomes. By attaching targeting ligands (e.g., antibodies, peptides) to the surface of these nanocarriers, their ability to selectively bind to and be internalized by target cells is significantly enhanced. This targeted approach improves drug accumulation at the desired site of action and reduces off-target effects.
Data Presentation
The following tables present representative data from the development and characterization of an antibody-drug conjugate using a maleimide-based linker. This data is illustrative and serves to provide expected outcomes for key experimental parameters.
Table 1: Drug-to-Antibody Ratio (DAR) Characterization
| Linker-to-Antibody Molar Ratio | Average DAR (by HIC) | % Unconjugated Antibody | % Aggregation (by SEC) |
| 5:1 | 3.5 | 5.2 | < 1% |
| 10:1 | 3.8 | 2.1 | < 1% |
| 20:1 | 3.9 | 1.5 | 1.2% |
HIC: Hydrophobic Interaction Chromatography; SEC: Size Exclusion Chromatography. Data is representative.
Table 2: In Vitro Cytotoxicity of a Representative ADC
| Cell Line | Target Expression | ADC IC50 (nM) | Control Antibody IC50 (nM) | Free Drug IC50 (nM) |
| SK-BR-3 | High | 0.5 | > 1000 | 0.01 |
| BT-474 | High | 1.2 | > 1000 | 0.01 |
| MCF-7 | Low | 850 | > 1000 | 0.02 |
| MDA-MB-231 | Negative | > 1000 | > 1000 | 0.02 |
IC50: Half-maximal inhibitory concentration. Data is representative of an ADC targeting HER2.
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol outlines the general procedure for conjugating a thiol-containing drug to an antibody using this compound.
Materials:
-
Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing drug
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., desalting columns, SEC column)
Procedure:
Step 1: Antibody-Linker Conjugation
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Reaction Buffer.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 10-fold molar excess of the this compound solution to the antibody solution with gentle mixing. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Reaction Buffer.
Step 2: Drug Conjugation
-
Dissolve the thiol-containing drug in DMSO to a stock concentration of 20 mM.
-
Add a 5-fold molar excess of the drug solution to the linker-modified antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM.
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and quenching agent.
-
Characterize the purified ADC for protein concentration (e.g., by A280), drug-to-antibody ratio (DAR) (by HIC or RP-HPLC), and aggregation (by SEC).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Materials:
-
Purified ADC sample
-
HIC column
-
HIC Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
HIC Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 25-50 µg of the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Protocol 3: In Vitro Cytotoxicity Assay
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC, control antibody, and free drug
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 values using a non-linear regression analysis.
Visualizations
Caption: Workflow for the two-step bioconjugation process.
Caption: Mechanism of action of an antibody-drug conjugate.
Caption: Logical relationships in ADC development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-amido-PEG3-NHS Ester Reaction with Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG3-NHS ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of amine- and sulfhydryl-containing molecules. This reagent is particularly valuable in bioconjugation and drug development for creating stable linkages between biomolecules such as antibodies, peptides, and therapeutic agents. The linker features a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation.
Reaction Chemistry
The utility of this compound lies in its ability to facilitate a two-step or one-pot conjugation reaction with high specificity.
-
NHS Ester Reaction with Primary Amines: The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][2]
-
Maleimide Reaction with Thiols: The maleimide group reacts with thiol groups, typically from cysteine residues, through a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols in the pH range of 6.5-7.5.[3][4]
Core Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development, including:
-
Antibody-Drug Conjugate (ADC) Development: This linker is instrumental in attaching cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein and Peptide Labeling: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins and peptides for detection and analysis.
-
Surface Immobilization: Biomolecules can be attached to surfaces for applications in diagnostics and biomaterials.
-
PEGylation: The PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides.
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction are dependent on several factors. The following tables summarize key quantitative data for the maleimide-thiol and NHS ester-amine reactions.
Table 1: Maleimide-Thiol Conjugation Parameters
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes amine reactivity and maleimide hydrolysis.[4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures are recommended for sensitive proteins to minimize degradation.[4] |
| Reaction Time | 30 minutes - 2 hours at RT; 2 - 16 hours at 4°C | Reaction kinetics are temperature-dependent.[3][4][5] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of maleimide is often used to drive the reaction to completion. The optimal ratio is dependent on the specific molecules being conjugated.[5][] |
| Conjugation Efficiency | 58% - 84% | Efficiency can be influenced by the accessibility of the thiol group and reaction conditions.[5] |
Table 2: NHS Ester-Amine Conjugation Parameters
| Parameter | Optimal Range/Value | Notes |
| pH | 7.2 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 30 - 60 minutes | Can be extended for some applications to increase the degree of labeling.[2] |
| NHS Ester:Amine Molar Ratio | 10:1 to 50:1 | A molar excess is used to overcome hydrolysis of the NHS ester in aqueous solutions. |
| Half-life of NHS ester hydrolysis | ~10 minutes at pH 8.6 (4°C) | The rate of hydrolysis increases with pH.[1] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The following diagram illustrates the two-stage reaction of this compound, first with an amine-containing molecule and subsequently with a thiol-containing molecule.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a two-step conjugation process.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Small Molecule to an Amine-Containing Protein
This protocol describes the conjugation of a thiol-containing small molecule (e.g., a drug) to a protein (e.g., an antibody) using this compound.
Materials:
-
Amine-containing protein (e.g., antibody)
-
Thiol-containing small molecule (e.g., drug)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer A: Phosphate-buffered saline (PBS) or Borate buffer, pH 7.2-7.5
-
Conjugation Buffer B: PBS or HEPES buffer, pH 6.5-7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment
-
Size-Exclusion Chromatography (SEC) or other protein purification system
Procedure:
Step 1: Activation of the Amine-Containing Protein
-
Prepare the amine-containing protein in Conjugation Buffer A at a concentration of 2-10 mg/mL.
-
Equilibrate the vial of this compound to room temperature.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.[3] The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove the excess, unreacted linker using a desalting column or dialysis against Conjugation Buffer B.
Step 2: Conjugation to the Thiol-Containing Small Molecule
-
Prepare the thiol-containing small molecule in Conjugation Buffer B. If the molecule contains disulfide bonds, reduce them using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Add the thiol-containing small molecule to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a final concentration of 1-10 mM free cysteine or N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
Step 3: Purification and Analysis
-
Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable protein purification method to remove unreacted small molecules and other byproducts.[7][8][9]
-
Analyze the purified conjugate by SDS-PAGE to confirm conjugation and assess purity.
-
Characterize the conjugate using mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the identity of the product. HPLC can also be used to assess purity.
Protocol 2: Stability Assessment of the Thioether Bond
This protocol outlines a method to evaluate the stability of the formed thioether linkage in the presence of a competing thiol, such as glutathione (B108866) (GSH).
Materials:
-
Purified bioconjugate
-
Human plasma or a solution of Glutathione (GSH) in PBS (e.g., 5 mM)
-
Incubator at 37°C
-
HPLC-MS system
Procedure:
-
Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma or the GSH solution at 37°C.[10]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analyze the samples by HPLC-MS to identify and quantify the intact conjugate, any released payload, and the thiol-exchanged product (e.g., GSH-payload adduct).[10] This will provide data on the stability of the thioether bond under physiologically relevant conditions.
Conclusion
The this compound is a versatile and efficient crosslinker for the development of bioconjugates. By carefully controlling the reaction conditions, particularly pH and stoichiometry, researchers can achieve high conjugation efficiencies and create stable, well-defined products for a wide range of applications in research, diagnostics, and therapeutics. The protocols provided herein serve as a starting point for the development of specific conjugation strategies tailored to the molecules of interest.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Protein Purification Methods [comis.med.uvm.edu]
- 8. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 9. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-amido-PEG3-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-NHS ester is a heterobifunctional crosslinker commonly utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This linker features a maleimide (B117702) group that reacts specifically with sulfhydryl groups (e.g., from cysteine residues in proteins), and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein). The polyethylene (B3416737) glycol (PEG) spacer, in this case with three repeating units, enhances the solubility and biocompatibility of the resulting conjugate in aqueous environments. This document provides detailed application notes and protocols for the reaction of this compound with primary amines, a critical step in the synthesis of bioconjugates.
Reaction Mechanism and Specificity
The NHS ester moiety of this compound reacts with primary amines via a nucleophilic acyl substitution. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic. While the NHS ester can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be displaced by amines.
dot
Quantitative Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and temperature.
| Parameter | Condition | Outcome | Reference |
| Optimal pH for NHS ester reaction | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability | |
| NHS Ester Hydrolysis Half-life | pH 7.0, 0°C | 4 - 5 hours | |
| pH 8.6, 4°C | 10 minutes | ||
| Recommended Molar Excess of Linker | 10- to 50-fold over the amine-containing protein | Sufficient maleimide activation for subsequent conjugation | |
| Typical Reaction Time | 30 - 120 minutes at room temperature or 2 - 4 hours at 4°C | Completion of the conjugation reaction |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Molecule
This protocol describes the initial reaction of the this compound with a protein containing primary amines, followed by the conjugation to a molecule with a free sulfhydryl group.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
Sulfhydryl-containing molecule (e.g., peptide, small molecule drug)
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns
Procedure:
-
Preparation of the Amine-Containing Protein:
-
Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
-
Reaction of the Linker with the Amine-Containing Protein:
-
Add the calculated volume of the this compound solution to the protein solution. A 10- to 50-fold molar excess of the linker is recommended. The final concentration of the organic solvent should be less than 10% to avoid protein precipitation.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C with gentle mixing.
-
-
Removal of Excess Linker:
-
Remove the unreacted this compound using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide group from being quenched in the next step.
-
-
Conjugation to the Sulfhydryl-Containing Molecule:
-
Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein. The molar ratio should be optimized for the specific application.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours at 4°C.
-
-
Quenching of the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM) to react with any remaining NHS esters. To quench unreacted maleimides, a sulfhydryl-containing compound like cysteine can be added.
-
-
Purification and Characterization of the Conjugate:
-
Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Characterize the conjugate to determine the degree of labeling or drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry (MS), or size-exclusion chromatography (SEC).
-
dot
Application Example: Antibody-Drug Conjugate (ADC) Targeting HER2
A common application for this compound is the development of ADCs. For instance, an antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), such as Trastuzumab, can be conjugated to a cytotoxic drug. The antibody directs the drug to HER2-overexpressing cancer cells. Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released inside the cell, leading to cell death. The this compound serves as a stable, non-cleavable linker in such constructs.
The binding of the ADC to the HER2 receptor can inhibit downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.
dot
Troubleshooting
| Issue | Possible Cause | Solution | Reference |
| Low Conjugation Efficiency | Incorrect buffer pH | Ensure the reaction buffer is between pH 7.2 and 8.5. | |
| Presence of primary amines in the buffer | Use an amine-free buffer like PBS, HEPES, or borate. | ||
| Hydrolysis of NHS ester | Prepare the NHS ester solution immediately before use and avoid moisture. | ||
| Insufficient molar excess of the linker | Increase the molar ratio of the linker to the protein. | ||
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10%. | |
| Protein instability | Optimize reaction conditions (e.g., lower temperature). | ||
| Non-specific Binding | Inadequate purification | Ensure complete removal of excess linker and byproducts after each step. |
Conclusion
The this compound is a versatile and effective crosslinker for conjugating primary amine-containing molecules to sulfhydryl-containing molecules. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can achieve efficient and reproducible bioconjugation for a wide range of applications in research and drug development. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential for successful outcomes.
Application Notes and Protocols for Successful Mal-amido-PEG3-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the successful use of Mal-amido-PEG3-NHS ester, a heterobifunctional crosslinker, in bioconjugation. This document outlines the critical reaction conditions, provides detailed experimental protocols, and offers troubleshooting advice to ensure efficient and reproducible conjugation of amine- and thiol-containing biomolecules.
Introduction
This compound is a versatile crosslinking reagent that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds, while the maleimide group specifically reacts with sulfhydryl (thiol) groups (e.g., cysteine residues in proteins) to form stable thioether bonds.[1][2] This dual reactivity allows for the controlled, stepwise conjugation of two different molecules, making it an invaluable tool in drug delivery, immunoassays, and proteomics.
The success of the conjugation process is highly dependent on carefully controlling the reaction conditions for each reactive group. Key parameters include pH, temperature, buffer composition, and the molar ratio of reactants.
I. Critical Reaction Parameters
Successful conjugation with this compound requires a two-step approach, optimizing the conditions for both the NHS ester-amine and the maleimide-thiol reactions. Typically, the NHS ester is reacted first with the amine-containing molecule.[3]
NHS Ester Reaction with Primary Amines
The NHS ester moiety reacts with primary amines to form a stable amide bond.
Optimal pH: The optimal pH range for the NHS ester reaction is 7.2 to 8.5.[4][] At a lower pH, the primary amine is protonated, rendering it unreactive.[6][7] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[4][6]
Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for this reaction.[4] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[8][9]
Temperature and Time: The reaction can be carried out at room temperature (20-25°C) for 30 minutes to 4 hours, or at 4°C overnight.[4][8] Lower temperatures can be beneficial for sensitive biomolecules.
Maleimide Reaction with Thiols
The maleimide group reacts with free sulfhydryl groups to form a stable thioether bond.
Optimal pH: The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5.[10][11] In this range, the reaction is highly specific for thiol groups. Above pH 7.5, the maleimide group can also react with primary amines, and the rate of maleimide hydrolysis increases.[10][11]
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used.[10][12] It is essential to use buffers that are free of thiol-containing compounds like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[10]
Temperature and Time: The reaction is typically performed at room temperature for 30 minutes to 2 hours or at 4°C overnight.[10][13]
Reduction of Disulfide Bonds: For proteins where the target cysteines are in disulfide bonds, a reduction step is necessary prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it does not contain a thiol group and does not need to be removed before the maleimide reaction.[9]
II. Data Presentation: Optimizing Molar Ratios
The molar ratio of the crosslinker to the biomolecule is a critical factor influencing conjugation efficiency. A molar excess of the this compound is generally used to drive the reaction.
| Target Molecule | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency (%) | Reaction Conditions | Reference |
| cRGDfK (peptide) | 2:1 | 84 ± 4 | 30 min, RT, 10 mM HEPES, pH 7.0 | [14][15][16] |
| 11A4 Nanobody | 5:1 | 58 ± 12 | 2 h, RT, PBS, pH 7.4 | [14][15][16] |
Note: These values serve as a starting point. The optimal molar ratio should be determined empirically for each specific application. A common starting point for protein labeling is a 10 to 20-fold molar excess of the maleimide reagent.[12][17][18]
III. Experimental Protocols
This section provides a general two-step protocol for conjugating an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH) using this compound.
Step 1: Reaction of this compound with an Amine-Containing Protein
This protocol describes the activation of an amine-containing protein with the NHS ester moiety of the crosslinker.
Materials:
-
Amine-containing protein (Protein-NH₂)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the Protein-NH₂ in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[9]
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][9]
-
Conjugation Reaction: a. Add the desired molar excess of the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.[3] b. Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[3]
-
Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer for the subsequent maleimide reaction (e.g., PBS, pH 7.0-7.2).
Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule
This protocol describes the conjugation of the maleimide-activated protein with a thiol-containing molecule.
Materials:
-
Maleimide-activated protein (from Step 1)
-
Thiol-containing molecule (Molecule-SH)
-
Thiol-free reaction buffer (e.g., PBS, pH 7.0-7.2)
-
(Optional) TCEP for reduction of disulfide bonds
-
(Optional) Quenching solution (e.g., cysteine or β-mercaptoethanol)
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If the Molecule-SH contains disulfide bonds, dissolve it in the reaction buffer and add a 50-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.[9]
-
Conjugation Reaction: a. Add the Molecule-SH to the solution of the maleimide-activated protein. The molar ratio should be optimized for the specific application. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][13]
-
(Optional) Quenching: To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.[9]
-
Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted molecules and byproducts.
IV. Mandatory Visualizations
Chemical Reaction Pathway
Caption: Two-step conjugation using this compound.
Experimental Workflow
Caption: Experimental workflow for bioconjugation.
Logical Relationship of pH Optimization
Caption: pH optimization for NHS and maleimide reactions.
References
- 1. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 2. Mal-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. neb.com [neb.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biotium.com [biotium.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. interchim.fr [interchim.fr]
Application Notes and Protocols for Two-Step Conjugation using Mal-amido-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a two-step conjugation strategy employing the heterobifunctional linker, Mal-amido-PEG3-NHS ester. This methodology is particularly relevant for the development of antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody. The protocols outlined below cover the conjugation of a drug-linker entity to an antibody, and the subsequent characterization and in vitro evaluation of the resulting ADC.
Introduction
Antibody-drug conjugates represent a promising class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC. This compound is a non-cleavable linker that facilitates a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the maleimide (B117702) group forms a stable thioether bond with a sulfhydryl group on the drug or a drug-linker intermediate. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.
Principle of the Two-Step Conjugation Strategy
The two-step conjugation strategy offers a controlled approach to ADC synthesis.
-
Activation of the Payload: The cytotoxic drug, which contains a free sulfhydryl group, is first reacted with the maleimide moiety of the this compound. This reaction forms a stable drug-linker intermediate.
-
Conjugation to the Antibody: The NHS ester of the drug-linker intermediate is then reacted with primary amine groups (lysine residues) on the monoclonal antibody. This results in the formation of a stable amide bond, covalently linking the drug-payload to the antibody.
This sequential approach allows for the purification of the drug-linker intermediate before its conjugation to the antibody, providing better control over the final product and minimizing the risk of antibody aggregation.
Data Presentation
The following tables present representative quantitative data for an anti-Her2 ADC synthesized using a thiol-reactive linker strategy. While this specific data was not generated with this compound, it provides a relevant benchmark for ADCs developed with similar thiol-based conjugation strategies.
Table 1: Characterization of a Representative Anti-Her2 ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~4 | HIC-HPLC, UPLC-Q-TOF-MS |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Stability (% Payload Shed after 14 days) | ~3.8% | Incubation in human plasma followed by LC-MS analysis |
Table 2: In Vitro Cytotoxicity of a Representative Anti-Her2 ADC against Various Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 0.5 |
| BT-474 | High | 0.8 |
| SK-OV-3 | High | 1.2 |
| NCI-N87 | High | 1.0 |
| MCF-7 | Low | >100 |
| MDA-MB-231 | Low | >100 |
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Intermediate
This protocol describes the reaction of a thiol-containing cytotoxic drug with this compound.
Materials:
-
Thiol-containing cytotoxic drug
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
In a clean, dry reaction vessel, dissolve the thiol-containing cytotoxic drug in anhydrous DMF.
-
Add this compound to the solution in a 1:1.1 molar ratio (Drug:Linker).
-
Add DIPEA to the reaction mixture (2-3 molar equivalents relative to the drug).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, purify the drug-linker intermediate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker intermediate as a solid.
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the purified drug-linker intermediate to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., anti-Her2) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker intermediate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Desalting column (e.g., PD-10)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Dissolve the drug-linker intermediate in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Slowly add the desired molar excess of the drug-linker stock solution to the antibody solution with gentle stirring. The optimal molar ratio should be determined empirically but typically ranges from 5 to 10-fold excess of the linker to the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Remove the excess, unconjugated drug-linker and DMSO by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration and drug-to-antibody ratio (DAR) of the purified ADC.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the DAR by separating ADC species with different numbers of conjugated drugs.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 20% isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn * n) / (Total Peak Area)] where 'n' is the number of drugs conjugated to the antibody for a given peak.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Visualizations
Caption: Workflow for ADC synthesis and evaluation.
Caption: Logical flow of the two-step conjugation strategy.
Caption: General mechanism of action for an antibody-drug conjugate.
Application Notes and Protocols for Creating Fluorescent Probes with Mal-amido-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG3-NHS ester is a heterobifunctional crosslinker designed for the versatile and efficient creation of fluorescent probes. This reagent is particularly valuable in bioconjugation, enabling the covalent linkage of fluorescent molecules to proteins, peptides, and other biomolecules.[1][2][3][4][5][6] Its unique structure, featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, allows for a controlled, two-step conjugation process. This minimizes the formation of undesirable byproducts and preserves the biological activity of the target molecule.[7]
The NHS ester end reacts specifically with primary amines (-NH2), commonly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds.[7][8][9] This reaction is most efficient at a pH range of 7-9.[7] The maleimide group, on the other hand, selectively reacts with sulfhydryl groups (-SH) from cysteine residues to form a stable thioether bond, with an optimal pH range of 6.5-7.5.[7] The hydrophilic PEG3 spacer enhances the solubility of the resulting conjugate in aqueous solutions, reduces potential steric hindrance, and can minimize non-specific interactions.[1][3][4][5]
These characteristics make this compound an ideal tool for a wide range of applications, including the development of fluorescently labeled antibodies for immunoassays, probes for studying protein-protein interactions, and targeted fluorescent ligands for cellular imaging and drug discovery.
Physicochemical Properties and Reaction Scheme
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2055353-77-8 |
| Molecular Formula | C20H27N3O10 |
| Molecular Weight | 469.44 g/mol |
| Purity | >90% |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protect from moisture. |
Source: Data compiled from multiple chemical supplier datasheets.
Reaction Scheme
The two-step reaction mechanism of this compound allows for the directional conjugation of a fluorophore to a biomolecule.
Caption: Two-step conjugation using this compound.
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Activated Fluorophore
This protocol describes the reaction of this compound with a fluorophore containing a primary amine.
Materials:
-
Amine-containing fluorophore (e.g., Alexa Fluor™ 488 amine, FITC amine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Triethylamine (optional, as a non-nucleophilic base)
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
-
Silica (B1680970) gel for column chromatography (for purification)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]
-
Dissolve the amine-containing fluorophore in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Do not store the reconstituted NHS ester.[7][9]
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the dissolved amine-containing fluorophore.
-
While stirring, add a 1.2 to 2-fold molar excess of the dissolved this compound to the fluorophore solution.
-
If the fluorophore salt requires neutralization, add a small amount of triethylamine.
-
The reaction can be performed in the organic solvent or by adding the linker solution to the fluorophore in the reaction buffer, ensuring the final organic solvent concentration does not exceed 10%.[7][9]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by TLC or HPLC to confirm the formation of the maleimide-activated fluorophore.
-
-
Purification:
-
Upon completion, purify the maleimide-activated fluorophore from unreacted starting materials using silica gel column chromatography. The appropriate solvent system will depend on the polarity of the fluorophore and the conjugate.
-
Alternatively, preparative HPLC can be used for purification.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
-
Storage:
-
Store the purified maleimide-activated fluorophore at -20°C, desiccated and protected from light.
-
Protocol 2: Conjugation of Maleimide-Activated Fluorophore to a Thiol-Containing Protein
This protocol details the second step of the conjugation, reacting the maleimide-activated fluorophore with a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfide bonds, protein with a native or engineered cysteine)
-
Purified maleimide-activated fluorophore
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing thiols.
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes.
Procedure:
-
Preparation of the Protein:
-
If the protein's cysteine residues are in disulfide bonds, they must be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
The protein solution should be at a concentration of 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Immediately after preparing the protein, dissolve the maleimide-activated fluorophore in a small amount of DMSO or DMF.
-
Add a 10-20 fold molar excess of the dissolved maleimide-activated fluorophore to the protein solution.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM to react with any excess maleimide-activated fluorophore. Incubate for 15-30 minutes.
-
-
Purification of the Fluorescent Probe:
-
Remove the unreacted fluorophore and quenching reagent by size-exclusion chromatography (e.g., a PD-10 desalting column) or by dialysis against PBS.[8]
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling (DOL) of the final fluorescent probe using UV-Vis spectrophotometry (see below).
-
Store the purified fluorescent probe at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Add a stabilizer like BSA if necessary.[8]
-
Data Presentation
Table 2: Example Data for Fluorescent Probe Synthesis and Characterization
| Parameter | Value | Method |
| Molar Ratio (Linker:Fluorophore) | 1.5:1 | - |
| Reaction Time (Step 1) | 2 hours | TLC |
| Yield (Maleimide-activated fluorophore) | 75% | HPLC |
| Molar Ratio (Fluorophore:Protein) | 15:1 | - |
| Reaction Time (Step 2) | 2 hours | - |
| Degree of Labeling (DOL) | 2.5 | UV-Vis Spectrophotometry |
| Final Protein Concentration | 1.2 mg/mL | UV-Vis Spectrophotometry |
| Quantum Yield (relative to free dye) | 0.85 | Fluorescence Spectroscopy |
Note: These are example data and will vary depending on the specific fluorophore and protein used.
Calculation of Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
DOL = Amax / (ε_dye × Protein Concentration (M))
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the maximum absorption wavelength of the dye.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its Amax.
Visualization of Workflows and Pathways
Experimental Workflow for Fluorescent Probe Synthesis
Caption: Workflow for creating a fluorescent probe.
Application Example: GPCR Signaling Pathway Visualization
Fluorescently labeled ligands are powerful tools for studying G-protein coupled receptor (GPCR) signaling.[10][11][12][13][14] A fluorescent probe created with this compound can be used to visualize receptor binding, trafficking, and downstream signaling events.[15][16][17] The following diagram illustrates a generic GPCR signaling cascade that can be investigated using such probes.
Caption: A simplified GPCR signaling pathway.
References
- 1. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PROTAC Linkers | 2055353-77-8 | Invivochem [invivochem.com]
- 3. Mal-PEG3-NHS ester, CAS 1537892-36-6 | AxisPharm [axispharm.com]
- 4. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 5. Mal-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 6. invivochem.net [invivochem.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. broadpharm.com [broadpharm.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-amido-PEG3-NHS Ester Reactions
Welcome to the technical support center for Mal-amido-PEG3-NHS ester. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the NHS ester moiety of this compound?
The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 9.0.[1][2] For maximal efficiency, a pH of 8.3-8.5 is often recommended. This pH provides a good balance between ensuring the primary amine is sufficiently deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[3] At pH values below 7.2, the amine group is more likely to be protonated and therefore less reactive. Conversely, at pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which can compete with the desired conjugation reaction and lead to lower yields.[4]
Q2: What is the optimal pH for the maleimide (B117702) reaction with a sulfhydryl group?
The maleimide group reacts most specifically and efficiently with sulfhydryl (thiol) groups at a pH range of 6.5 to 7.5.[2][5][6] Within this range, the reaction to form a stable thioether bond is rapid.[6] At pH values above 7.5, the maleimide group can lose its specificity and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[5][6][7] Additionally, the rate of maleimide hydrolysis to a non-reactive maleamic acid increases at alkaline pH.[5]
Q3: What is the recommended pH for a one-step conjugation reaction using this compound?
For a one-step reaction where both the amine and sulfhydryl groups are targeted simultaneously, a compromise pH of 7.2-7.5 is generally recommended.[2] This range is a trade-off, allowing for both the NHS ester and the maleimide to react, although neither may be at its absolute optimal pH.
Q4: Which buffers are compatible with this compound reactions?
It is crucial to use buffers that do not contain primary amines or sulfhydryls, as these will compete with the target molecules for reaction with the linker.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly used for these conjugation reactions.[1][4]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will quench the NHS ester reaction.[1][2][8] Buffers containing thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol will compete with the target sulfhydryl groups.[5]
If your protein of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[2][8]
Q5: How should I dissolve and handle this compound?
Mal-amido-PEG3-NHS esters are moisture-sensitive.[2][8] The reagent should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature to prevent moisture condensation.[2][8] It is recommended to dissolve the reagent in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][8] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[8] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to avoid denaturation of proteins.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester | Ensure proper storage and handling of the linker to prevent moisture exposure. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[8] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range for the specific reaction (pH 7.2-8.5 for NHS ester, pH 6.5-7.5 for maleimide).[2][4] A pH that is too low will result in unreactive amines, while a pH that is too high will accelerate hydrolysis.[4] | |
| Presence of primary amines or thiols in the buffer | Use an amine-free and thiol-free buffer such as PBS or HEPES.[2][5] If necessary, perform a buffer exchange before the reaction.[8] | |
| Insufficient molar excess of linker | The optimal molar ratio of linker to the target molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10- to 20-fold molar excess is a good starting point. For more dilute solutions, a higher molar excess may be necessary. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[2] |
| Use of a hydrophobic linker | This compound contains a hydrophilic PEG spacer which generally improves the solubility of the resulting conjugate. | |
| Non-specific Binding | Maleimide reaction with amines | If performing a maleimide reaction, ensure the pH is maintained at or below 7.5 to minimize reaction with primary amines.[5][6] |
| Hydrolysis of Maleimide | At pH values above 7.5, the maleimide group will slowly hydrolyze, losing its specificity for sulfhydryls.[2] |
Data Summary
pH Effects on Reaction Efficiency and Stability
| Reactive Group | Target Functional Group | Optimal pH Range | Conditions to Avoid | Key Considerations |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 9.0 (Optimal: 8.3-8.5)[1][3] | pH < 7.0 (protonated amine), pH > 9.0 (rapid hydrolysis)[4], Amine-containing buffers (e.g., Tris, Glycine)[1][8] | The half-life of NHS esters decreases significantly with increasing pH. For example, the half-life can be 4-5 hours at pH 7.0 (0°C) but drops to 10 minutes at pH 8.6 (4°C).[1] |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[2][5] | pH > 7.5 (reaction with amines, increased hydrolysis)[2][5][6], Thiol-containing reagents (e.g., DTT, BME)[5] | The reaction of maleimides with thiols is about 1,000 times faster than with amines at pH 7.0.[6] |
Experimental Protocols
General Protocol for a Two-Step Conjugation
This protocol is for the conjugation of an amine-containing molecule (Molecule A) to a sulfhydryl-containing molecule (Molecule B) and is generally recommended to maximize specificity and yield.
Step 1: Reaction of NHS Ester with Molecule A
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0).
-
Molecule A Preparation: Dissolve the amine-containing molecule (e.g., a protein) in the reaction buffer at a concentration of 1-10 mg/mL. If the molecule is in an incompatible buffer, perform a buffer exchange.
-
Linker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the Molecule A solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging into a buffer with a pH of 6.5-7.0 (e.g., PBS) for the next step.
Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B
-
Molecule B Preparation: Ensure the sulfhydryl-containing molecule is in a reaction buffer at pH 6.5-7.0 and that any reducing agents (except TCEP) have been removed.
-
Reaction: Combine the maleimide-activated Molecule A with Molecule B. The molar ratio will depend on the desired final conjugate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule containing a free thiol (e.g., cysteine or β-mercaptoethanol) can be added to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate from unreacted molecules and byproducts using an appropriate method such as size-exclusion chromatography.
Visualizations
Caption: Relationship between pH and the reactivity of maleimide and NHS ester groups.
Caption: Experimental workflow for a two-step bioconjugation reaction.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
troubleshooting low yield in Mal-amido-PEG3-NHS ester conjugation
Welcome to the technical support center for Mal-amido-PEG3-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions to help you achieve optimal yields in your conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to low conjugation yield in a question-and-answer format.
Question 1: My final conjugation yield is significantly lower than expected. What are the most likely causes?
Low conjugation yield is a common problem that can stem from issues in either the NHS ester-amine coupling step or the maleimide-thiol reaction step. The most frequent culprits are related to reaction conditions and reagent stability.
Primary Causes of Low Yield:
-
Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH and temperatures. Once hydrolyzed, it can no longer react with primary amines.[1][2][3]
-
Suboptimal pH for NHS Ester Reaction: The reaction of the NHS ester with primary amines is strongly pH-dependent. The optimal pH range is 7.2-8.5.[1][3][4] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the rate of hydrolysis increases dramatically.[4][5]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing the yield of your desired conjugate.[1][3][6]
-
Hydrolysis of the Maleimide (B117702) Group: The maleimide group can also hydrolyze, particularly at a pH above 7.5, rendering it unreactive towards thiol groups.[7][8]
-
Suboptimal pH for Maleimide Reaction: The ideal pH range for the maleimide-thiol reaction is 6.5-7.5.[7][9] This range ensures the thiol is sufficiently reactive while minimizing maleimide hydrolysis and side reactions with amines.[7]
-
Oxidation of Thiols: Free sulfhydryl groups (-SH) are prone to oxidation, forming disulfide bonds that will not react with maleimides.[10]
-
Incorrect Stoichiometry: An inappropriate molar ratio of the this compound to your molecules can lead to incomplete conjugation.
-
Reagent Quality and Storage: The this compound is moisture-sensitive. Improper storage can lead to degradation of the NHS ester.[6][8]
Question 2: I suspect the NHS ester is hydrolyzing before it can react with my protein. How can I minimize this?
Minimizing NHS ester hydrolysis is critical for achieving a high yield. Here are key strategies:
-
Control Reaction pH: Maintain the reaction pH strictly between 7.2 and 8.5.[1][3] A pH of 8.3-8.5 is often cited as optimal, balancing amine reactivity with the rate of hydrolysis.[5][11]
-
Optimize Temperature and Time: Perform the reaction at a lower temperature. While reactions are often run for 1-4 hours at room temperature, incubating at 4°C overnight can significantly reduce the rate of hydrolysis.[1][3][4]
-
Prepare Reagents Fresh: Dissolve the this compound in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[1][5][6] Do not prepare stock solutions for long-term storage.[6]
-
Ensure High Protein Concentration: Low concentrations of the target molecule can make the competing hydrolysis reaction more pronounced.[1]
Quantitative Data: NHS Ester Hydrolysis Half-Life
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 8.0 | Room Temp | ~3.5 hours |
| 8.5 | Room Temp | ~3 hours |
| 9.0 | Room Temp | ~2 hours |
Data synthesized from multiple sources.[1][2][12][13]
Question 3: My maleimide-thiol conjugation step is inefficient. What should I check?
Inefficiency in the second step of the conjugation points to issues with the maleimide group or the thiol on your target molecule.
-
Verify Buffer pH: Ensure the pH is within the optimal range of 6.5-7.5 for the maleimide-thiol reaction.[7][9]
-
Reduce Disulfide Bonds: If your protein contains cysteine residues that may have formed disulfide bridges, these must be reduced prior to conjugation. Use a reducing agent like DTT or TCEP. Crucially, the reducing agent must be removed before adding the maleimide-functionalized molecule.[7][10]
-
Prevent Re-oxidation of Thiols: After reduction, work quickly and use degassed buffers to prevent the re-formation of disulfide bonds. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[7]
-
Optimize Molar Ratios: An excess of the maleimide-functionalized molecule is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins with maleimide dyes.[7][10] However, for larger molecules, the optimal ratio may be lower; for example, a 2:1 or 5:1 maleimide-to-thiol ratio has been found to be effective in certain nanoparticle and nanobody conjugations.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is the two-step reaction process for this compound conjugation?
The conjugation process involves two distinct chemical reactions:
-
NHS Ester Reaction: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with a primary amine (like the ε-amino group of a lysine (B10760008) residue or the N-terminus) on the first molecule to form a stable amide bond.[1][3]
-
Maleimide Reaction: The maleimide end of the linker then reacts with a sulfhydryl (thiol) group (from a cysteine residue) on the second molecule to form a stable thioether bond.[8][9]
Q2: Which buffers should I use for each step of the conjugation?
-
NHS Ester Reaction (Step 1): Use amine-free buffers. Recommended options include Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers at a pH of 7.2-8.5.[1][3][5]
-
Maleimide Reaction (Step 2): Use thiol-free buffers. PBS, HEPES, or Tris buffers at a pH of 6.5-7.5 are suitable.[7][10] Note that while Tris is an amine-containing buffer and should be avoided in the first step, it is acceptable for the maleimide reaction.
Q3: How should I store and handle the this compound reagent?
The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[5][6][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][6][8]
Q4: How do I quench the reactions after they are complete?
-
NHS Ester Reaction: To quench any unreacted NHS ester, you can add a small molecule with a primary amine, such as Tris, glycine, or lysine, to a final concentration of 20-50 mM.[1][5][13][16]
-
Maleimide Reaction: To quench unreacted maleimides, you can add a small molecule thiol like cysteine or 2-mercaptoethanol.[7]
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (with amines) to a Thiol-Containing Peptide
Materials:
-
Protein-NH2 (in amine-free buffer like PBS, pH 7.5)
-
Thiol-Peptide
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Reducing Agent (e.g., TCEP) (Optional)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Activation of Protein-NH2 with this compound
-
Prepare the Protein-NH2 solution at a concentration of 1-10 mg/mL in conjugation buffer.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[6]
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.[8]
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[6][8]
-
Remove the excess, unreacted linker using a desalting column equilibrated with conjugation buffer.[8]
Step 2: Conjugation to Thiol-Peptide
-
If the Thiol-Peptide has internal disulfide bonds, reduce them by incubating with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.[10]
-
Combine the desalted, maleimide-activated protein with the Thiol-Peptide.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7][10]
-
(Optional) Quench the reaction by adding a small molecule thiol (e.g., cysteine) to react with any excess maleimide groups.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC).
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation.
Caption: Chemical pathways for the two-step conjugation reaction.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
how to improve the efficiency of Mal-amido-PEG3-NHS ester labeling
Welcome to the technical support center for Mal-amido-PEG3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of your labeling experiments. Here you will find troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
Low conjugation yield, protein precipitation, and non-specific binding are common hurdles in bioconjugation. This guide provides a systematic approach to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2][3][4] | - Store the this compound desiccated at -20°C.[5][6][7] - Equilibrate the reagent to room temperature before opening to prevent condensation.[5][8][9] - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][10][11] |
| Incorrect buffer pH for NHS ester reaction: The reaction of the NHS ester with primary amines is highly pH-dependent. A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates hydrolysis.[1][10][12] | - The optimal pH range is 7.2-8.5.[1][2] A pH of 8.3-8.5 is often recommended as an ideal balance.[10][11][13] - Verify the buffer pH with a calibrated meter. | |
| Incorrect buffer pH for maleimide (B117702) reaction: The maleimide-thiol reaction is also pH-dependent. Specificity for thiols is highest in a specific pH range. | - The optimal pH range for the maleimide reaction with thiols is 6.5-7.5.[14] At this pH, the reaction with thiols is about 1,000 times faster than with amines.[14] | |
| Incompatible buffer components: Buffers containing primary amines (e.g., Tris, glycine) or thiols will compete with the target molecule for reaction.[1][8] | - Use amine- and thiol-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.[2][11] - If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling.[1][11] | |
| Insufficient molar excess of labeling reagent: The concentration of the labeling reagent relative to the protein can impact efficiency.[1] | - For the NHS ester reaction, a 5- to 20-fold molar excess is a common starting point.[4] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be needed.[11] - For the maleimide reaction, a 10- to 20-fold molar excess of maleimide to protein is a good starting point.[15] The optimal ratio should be determined empirically.[16] | |
| Low protein concentration: At low protein concentrations, the competing hydrolysis of the NHS ester can become more significant, leading to lower labeling efficiency.[1][2] | - It is recommended to use a protein concentration of at least 2 mg/mL.[1] Optimal concentrations are typically between 1-10 mg/mL.[10] | |
| Protein Precipitation during/after Labeling | High concentration of organic solvent: The labeling reagent is often dissolved in DMSO or DMF. High final concentrations of these solvents can denature proteins. | - Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture below 10%.[8][11] |
| Over-labeling of the protein: Excessive modification can alter the protein's net charge, isoelectric point (pI), and hydrophobicity, leading to aggregation and precipitation.[4][17] | - Reduce the molar excess of the labeling reagent. - Decrease the reaction time or perform the reaction at a lower temperature (e.g., 4°C).[1] | |
| Non-Specific Binding of Labeled Protein | Hydrolysis of NHS ester: The carboxyl group formed from NHS ester hydrolysis can lead to non-specific binding through electrostatic interactions.[4] | - Minimize hydrolysis by following the recommendations for reagent handling and buffer pH. |
| Excess labeling: Over-modification can increase the hydrophobicity of the protein, promoting non-specific interactions.[4] | - Optimize the degree of labeling by titrating the molar excess of the this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two reactive groups on this compound?
A1: The two reactions have different optimal pH ranges. For the NHS ester to react with primary amines (like lysine (B10760008) residues), the optimal pH is between 7.2 and 8.5.[1][2][11] For the maleimide group to react with thiols (like cysteine residues), the optimal pH is between 6.5 and 7.5.[14] This allows for a two-step labeling process where conditions can be optimized for each reaction.
Q2: My protein contains both lysines and cysteines. In what order should I perform the reactions?
A2: It is generally recommended to perform the NHS ester reaction first. The NHS ester is more labile and susceptible to hydrolysis, especially at higher pH.[2][3] You can react your protein with the NHS ester functionality at pH 7.2-7.5, which is a reasonable compromise for both stability and amine reactivity. After this first step, you can purify the protein-PEG conjugate and then proceed with the maleimide reaction at pH 6.5-7.5 with your second molecule.
Q3: How stable is the this compound in aqueous solution?
A3: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH. As the pH increases, the rate of hydrolysis also increases significantly.[2][3][12]
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2][3] |
| 8.0 | Room Temp | ~210 minutes[18][19] |
| 8.5 | Room Temp | ~180 minutes[18][19] |
| 8.6 | 4 | 10 minutes[2][3] |
| 9.0 | Room Temp | ~125 minutes[18][19] |
Note: These values are general and can vary based on the specific NHS ester and buffer conditions.
Q4: How should I store and handle this compound?
A4: The reagent is moisture-sensitive.[5][8] It should be stored at -20°C under dry conditions with a desiccant.[5][6][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][8][9] Stock solutions should be prepared fresh in anhydrous DMSO or DMF and used immediately.[1][10][11] Do not store the reagent in solution.[5]
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted reagent and reaction byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][11] The choice of method depends on the size and stability of your labeled protein.
Q6: How do I determine the efficiency of my labeling reaction?
A6: The efficiency of the labeling reaction is often expressed as the Degree of Labeling (DOL), which is the molar ratio of the PEG linker to the protein. A common method to determine the DOL is through spectrophotometry by measuring the absorbance of the protein (typically at 280 nm).[1] Other methods include mass spectrometry to determine the mass shift upon labeling.
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with a Thiol-Containing Molecule
This protocol describes the initial reaction of the NHS ester group of this compound with primary amines on a protein, followed by the reaction of the maleimide group with a thiol-containing molecule.
A. Materials
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Thiol-containing molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
B. Procedure: Step 1 - NHS Ester Reaction
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate the Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be below 10%.
-
Incubate: Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.[1][11]
-
Purify the PEGylated Protein: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against the Reaction Buffer (pH 6.5-7.5 for the next step).
C. Procedure: Step 2 - Maleimide Reaction
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the Reaction Buffer (pH 6.5-7.5).
-
Initiate the Second Labeling Reaction: Add a 5- to 10-fold molar excess of the thiol-containing molecule to the purified PEGylated protein from Step 1.
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Final Purification: Purify the final conjugate to remove unreacted thiol-containing molecules and other reagents using size-exclusion chromatography or dialysis.
-
Store the Labeled Protein: Store the purified conjugate at 4°C or -20°C, protected from light if fluorescently labeled.[1]
Visualizations
Caption: Experimental workflow for a two-step labeling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. biotium.com [biotium.com]
- 16. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Purification of Mal-amido-PEG3-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules conjugated with Mal-amido-PEG3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound conjugation reaction mixture?
A1: The most common impurities include:
-
Unreacted this compound: Excess crosslinker that did not react with the target molecule.
-
Hydrolyzed this compound: The NHS ester is susceptible to hydrolysis, creating an unreactive carboxylic acid.
-
Unconjugated biomolecule: The starting protein, antibody, or other molecule that did not get labeled.
-
Aggregates: High concentrations of biomolecules or the introduction of organic solvents can sometimes lead to aggregation.
-
Byproducts of the conjugation reaction: This can include N-hydroxysuccinimide (NHS).
Q2: Which purification methods are recommended for this compound conjugates?
A2: The choice of purification method depends on the scale of your experiment and the specific properties of your conjugate. Commonly used and recommended methods include:
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger conjugate from smaller impurities like unreacted or hydrolyzed linker and NHS.[]
-
Ion Exchange Chromatography (IEX): Can be effective in separating the conjugate from the unconjugated biomolecule, as the PEGylation can alter the surface charge of the molecule.[][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation and can be used for both analytical and preparative purposes.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, making HIC a viable purification option.[]
-
Tangential Flow Filtration (TFF) / Diafiltration: A suitable method for buffer exchange, desalting, and removing small molecule impurities from large volumes of conjugate solutions.[3][4][5]
-
Dialysis: A simple method for removing small molecule impurities, but it is generally slower and less efficient than TFF.[]
Q3: What is the optimal pH for purifying my this compound conjugate?
A3: The optimal pH for purification will depend on the stability of your biomolecule and the chosen purification method. For the maleimide (B117702) group, a pH range of 6.5-7.5 is ideal to maintain the stability of the thioether bond.[7] For the overall stability of the conjugate, it is generally recommended to work in near-neutral pH buffers (pH 7.0-7.5), unless the specific chromatography method requires a different pH for optimal separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Inefficient Conjugation: The initial reaction did not produce a high yield of the desired conjugate. | Review and optimize your conjugation protocol. Ensure the correct molar excess of the linker, appropriate buffer conditions (pH 7.2-8.5 for NHS ester reaction), and fresh, high-quality reagents.[8] |
| Precipitation during Purification: The conjugate is precipitating on the column or in the collection tubes. | The addition of the linker may have altered the solubility of your biomolecule. Try adding solubilizing agents like arginine or using a different buffer system. For RP-HPLC, adjust the organic solvent gradient. | |
| Loss of Conjugate during Filtration: The conjugate is being retained by the filtration membrane (TFF/Dialysis). | Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate for your conjugate. A general rule is to choose a MWCO that is 3-5 times smaller than the molecular weight of your conjugate. | |
| Co-elution of Impurities with the Conjugate | Similar Physicochemical Properties: The impurity (e.g., unconjugated protein) has very similar size, charge, or hydrophobicity to the conjugate. | This is a common challenge, especially with low degrees of labeling. Consider using an orthogonal purification method. For example, if SEC fails to provide adequate separation, try IEX or HIC.[][2] |
| Aggregation: The conjugate is aggregated, leading to a broad peak that overlaps with other species. | Analyze the sample for aggregates using SEC with light scattering detection. Optimize buffer conditions (e.g., pH, ionic strength) to minimize aggregation. | |
| Hydrolysis of the Maleimide Ring | High pH during Purification: The pH of the purification buffer is above 7.5, leading to the opening of the maleimide ring.[7] | Maintain the pH of all purification buffers between 6.5 and 7.5. |
| Broad Peaks in Chromatography | Heterogeneity of the Conjugate: The conjugation reaction produced a mixture of species with varying numbers of linkers attached. | This is expected with NHS ester conjugations targeting multiple lysine (B10760008) residues. For some applications, this heterogeneity is acceptable. If a more homogeneous product is required, consider optimizing the conjugation reaction to favor a specific drug-to-antibody ratio (DAR) or using site-specific conjugation methods. |
| Secondary Interactions with the Column: The conjugate is interacting non-specifically with the chromatography resin. | Adjust the buffer conditions. For SEC, ensure the ionic strength is sufficient (e.g., 150 mM NaCl) to minimize ionic interactions. For IEX, optimize the salt gradient. For HIC, adjust the salt concentration in the mobile phase. |
Experimental Protocols
Protocol 1: General Purification of a Protein-Mal-amido-PEG3-NHS Ester Conjugate using Size Exclusion Chromatography (SEC)
-
Column: Choose an SEC column with a fractionation range appropriate for the size of your conjugate.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: As recommended by the column manufacturer.
-
Sample Preparation:
-
After the conjugation reaction, quench any unreacted maleimide groups by adding a final concentration of 10 mM L-cysteine and incubating for 15-30 minutes at room temperature.
-
Centrifuge the reaction mixture at 14,000 x g for 10 minutes to remove any precipitates.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Purification:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Inject the prepared sample onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and another wavelength if the conjugated molecule has a chromophore.
-
Pool the fractions containing the purified conjugate.
-
-
Analysis: Analyze the pooled fractions by SDS-PAGE and/or RP-HPLC to assess purity.
Protocol 2: Purification using Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Molecules
-
System: A laboratory-scale TFF system with a pump and a membrane cassette.
-
Membrane: Select a membrane with a molecular weight cut-off (MWCO) that is at least 3-5 times smaller than the molecular weight of your conjugate.
-
Diafiltration Buffer: The desired final buffer for your purified conjugate (e.g., PBS, pH 7.4).
-
Procedure:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Flush the system with water and then equilibrate with the diafiltration buffer.
-
Load the crude conjugate solution into the sample reservoir.
-
Concentrate the sample to a smaller volume.
-
Perform diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. A common practice is to perform 5-10 diavolumes to ensure complete removal of small molecule impurities.
-
Recover the concentrated and purified conjugate from the system.
-
Visualizations
Caption: A general experimental workflow for the conjugation and purification of this compound conjugates.
Caption: A troubleshooting decision tree for addressing low purity issues during the purification of this compound conjugates.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repligen.com [repligen.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
common side reactions with NHS esters and how to avoid them
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to NHS ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: N-hydroxysuccinimide (NHS) esters are widely used reagents that selectively react with primary aliphatic amine groups (–NH₂).[1] In proteins, these are primarily found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[1] The reaction is a nucleophilic acyl substitution that results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[1][2]
Q2: What are the optimal conditions for an NHS ester reaction?
A2: NHS ester labeling reactions are highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5.[1][3][4] Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react.[1][5] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency.[1][4][5][6] Reactions are commonly performed in phosphate, borate, or bicarbonate buffers.[1][3]
Q3: Can NHS esters react with amino acids other than lysine?
A3: Yes, while highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains.[1][7][8] Significant side reactions have been reported with tyrosine, serine, and threonine residues, particularly at higher pH and when these residues are in favorable microenvironments within the protein structure.[1][7][8][9][10] Cysteine and histidine can also react with NHS esters.[9][11]
Q4: How significant are the side reactions with serine, threonine, and tyrosine?
A4: The reaction with the hydroxyl groups of serine, threonine, and tyrosine (O-acylation) is generally much slower than the reaction with primary amines.[1] However, this side reaction can become more significant if the protein has a limited number of accessible primary amines.[1] The resulting ester bond is less stable than the amide bond formed with lysine and can be cleaved, for example, by treatment with hydroxylamine (B1172632) or heat.[1]
Q5: What is hydrolysis and how does it affect my reaction?
A5: Hydrolysis is a major competing side reaction where the NHS ester reacts with water, cleaving the ester and rendering it inactive for conjugation.[3][5][6] The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[5][6] This degradation of the NHS ester reduces the overall yield of the desired conjugate.[5]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low or No Conjugation | Hydrolyzed NHS Ester: The reagent may have been compromised by moisture during storage or handling.[1][12] | 1. Proper Storage: Store NHS esters desiccated and allow the vial to equilibrate to room temperature before opening to prevent water condensation.[12][13] 2. Fresh Reagent: Use a fresh aliquot of the NHS ester for each experiment.[13] |
| Incorrect pH: The reaction buffer pH is too low, leading to protonation of amines.[1][4] | Verify pH: Use a calibrated pH meter to ensure the buffer is within the optimal range of 7.2-8.5.[4] | |
| Amine-containing Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the NHS ester.[3][4][14] | Buffer Exchange: Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or bicarbonate before starting the conjugation.[1] | |
| Low Reactant Concentration: At low protein concentrations, the competing hydrolysis reaction can outpace the bimolecular conjugation reaction.[3][] | Increase Concentration: If possible, increase the concentration of your protein (a concentration of 2-10 mg/mL is often recommended). You can also increase the molar excess of the NHS ester.[4] | |
| Protein Precipitation after Labeling | Over-labeling: The addition of too many label molecules can alter the protein's charge and structure, leading to aggregation.[4] | Optimize Molar Ratio: Reduce the molar excess of the NHS ester reagent in the reaction. |
| Solvent Issues: For water-insoluble NHS esters, the organic solvent (e.g., DMSO, DMF) used for dissolution may cause protein denaturation if the final concentration is too high. | Minimize Organic Solvent: Dissolve the NHS ester in a minimal amount of a suitable organic solvent before adding it to the aqueous reaction buffer. Keep the final organic solvent concentration low (typically <10%).[16] | |
| Poor Reproducibility | Inconsistent Reagent Handling: Variability in the storage and handling of the NHS ester can lead to different levels of hydrolysis between experiments.[1] | Standardize Handling: Aliquot the NHS ester upon receipt to minimize freeze-thaw cycles and exposure to moisture.[1][13] |
| pH Drift During Reaction: The release of N-hydroxysuccinimide during the reaction is acidic and can cause the pH of poorly buffered solutions to drop.[1][14][17] | Use Sufficient Buffer Capacity: Use a buffer with adequate buffering capacity for the scale of your reaction. For large-scale reactions, monitoring and adjusting the pH during the reaction may be necessary.[14][17] | |
| Variable Reaction Times/Temperatures: Reaction kinetics are sensitive to both time and temperature.[1] | Consistent Conditions: Standardize the incubation time and temperature for all experiments. | |
| Unstable Conjugate | Reaction with Serine/Threonine: O-acylation of serine or threonine results in a less stable ester linkage compared to the amide bond with lysine.[1] | 1. pH Control: Lowering the reaction pH towards 7.5 can disfavor the reaction with hydroxyl groups while still allowing the reaction with amines to proceed.[1] 2. Selective Cleavage: To selectively reverse O-acylation, consider post-reaction treatment with hydroxylamine, which can cleave the ester bonds while leaving the stable amide bonds intact.[1] |
Quantitative Data
Table 1: Half-life of NHS Esters at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[3][6] |
| 7.0 | Room Temperature | ~1-2 hours[] |
| 8.0 | Room Temperature | ~1 hour[18] |
| 8.6 | 4 | 10 minutes[3][6] |
| 8.6 | Room Temperature | <10 minutes[18] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 7.2-8.5.[3][14] A typical protein concentration is 1-10 mg/mL.[14]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[16]
-
-
Prepare the NHS Ester Solution:
-
Reaction:
-
Add the dissolved NHS ester to the protein solution while gently vortexing.[14] The molar ratio of NHS ester to protein will need to be optimized, but a starting point is often a 5- to 20-fold molar excess of the ester.[14]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to overnight.[3][14]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[3]
-
-
Purify the Conjugate:
-
Remove excess, unreacted NHS ester and the N-hydroxysuccinimide by-product using a desalting column, gel filtration, or dialysis.[14][19] For proteins and nucleic acids, ethanol (B145695) or acetone (B3395972) precipitation can also be used.[14][20]
-
Visualizations
Caption: NHS ester reaction pathway showing the desired aminolysis and competing hydrolysis.
Caption: Troubleshooting workflow for low or no NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Mal-amido-PEG3-NHS Ester Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mal-amido-PEG3-NHS ester for bioconjugation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful labeling of your target molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during your labeling experiments, offering potential causes and solutions in a question-and-answer format.
Issue: Low or No Conjugation Yield
Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a common problem that can stem from several factors related to both the NHS ester-amine reaction and the maleimide-thiol reaction.
-
NHS Ester Reaction (Amine Labeling):
-
Hydrolysis of NHS Ester: The N-hydroxysuccinimide ester is susceptible to hydrolysis, which renders it inactive. This is accelerated at higher pH. To mitigate this, always prepare fresh stock solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] Avoid storing the reagent in solution.[2]
-
Incorrect Buffer pH: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][3] A pH below 7.2 can lead to the protonation of amines, making them unreactive, while a pH above 8.5 significantly increases the rate of NHS ester hydrolysis.[1]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, thereby reducing labeling efficiency.[1] It is crucial to use an amine-free buffer like PBS, HEPES, or bicarbonate buffer.[1]
-
Insufficient Molar Excess: For dilute protein solutions, a higher molar excess of the NHS ester is required to achieve a satisfactory degree of labeling.[1]
-
-
Maleimide (B117702) Reaction (Thiol Labeling):
-
Maleimide Hydrolysis: The maleimide group can also hydrolyze, especially at a pH above 7.5, rendering it unable to react with thiols.[2][4] It is recommended to perform the maleimide-thiol conjugation within a pH range of 6.5-7.5.[2]
-
Oxidized Thiols: Cysteine residues can form disulfide bonds and will not be available to react with the maleimide group.[4] Consider reducing your protein with a reagent like TCEP (tris(2-carboxyethyl)phosphine) before conjugation.[4] Using degassed buffers can help prevent re-oxidation.[4][5]
-
Interfering Buffer Components: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for the maleimide group and must be avoided.[4]
-
Issue: Protein Precipitation or Aggregation
Q2: My protein is precipitating after the labeling reaction. What can I do?
Protein precipitation is often a sign of over-labeling or suboptimal buffer conditions.
-
High Degree of Labeling: Attaching too many linker molecules can alter the protein's net charge and solubility, leading to aggregation. To address this, reduce the molar excess of the this compound or shorten the reaction time.[1]
-
Organic Solvent Concentration: If the this compound is first dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[2]
-
Suboptimal Buffer Conditions: High ionic strength or a pH far from the protein's isoelectric point can contribute to instability. Ensure your buffer conditions are optimized for your specific protein.
Issue: Instability of the Final Conjugate
Q3: My final conjugated product is not stable. What could be the cause?
The stability of the final product can be compromised by the reversibility of the maleimide-thiol linkage.
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is more likely to occur at higher pH.
-
Thiazine (B8601807) Rearrangement: When conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the succinimide (B58015) ring rearranges to a thiazine derivative, which can affect the stability and function of the conjugate. Performing the conjugation at a more acidic pH (around 5) can prevent this, but the resulting conjugate must be stored and used under acidic conditions to avoid loss of the succinimidyl thioether.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound to use?
The optimal molar excess is empirical and depends on factors such as the concentration of your protein and the desired degree of labeling (DOL).[1] Higher molar excesses are generally required for more dilute protein solutions.[1]
Q2: What are the recommended buffer conditions for the two-step labeling reaction?
For the first step (NHS ester reaction), a buffer with a pH of 7.2-8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, is recommended.[1] For the second step (maleimide reaction), a buffer with a pH of 6.5-7.5 is ideal to ensure the specific reaction with thiols and minimize maleimide hydrolysis.[2]
Q3: How should I prepare and store the this compound?
Mal-amido-PEG3-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately.[1][2] Do not store the reagent in solution.[2]
Q4: How can I remove the excess, unreacted linker after the reaction?
Excess linker can be removed using desalting columns or dialysis.[2]
Data Presentation
Table 1: Recommended Starting Molar Excess for NHS Ester Labeling
| Protein Concentration | Recommended Molar Excess (NHS Ester : Protein) | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentration leads to more efficient labeling.[1] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[1] |
| < 1 mg/mL | 20-50 fold | A higher excess is necessary to compensate for slower reaction kinetics.[1] |
Table 2: Recommended Molar Ratios for Maleimide-Thiol Conjugation
| Molecule Type | Recommended Molar Ratio (Maleimide : Thiol) | Notes |
| General Proteins | 10:1 to 20:1 | This is a general starting point and should be optimized for each specific protein.[6][7][8] |
| Cyclic Peptide | 2:1 | Found to be optimal in a specific study, highlighting the need for empirical optimization.[5] |
| Nanobody | 5:1 | Achieved optimal reaction efficiency in a specific case.[5] |
Experimental Protocols
Detailed Methodology for Two-Step Labeling of a Protein with a Thiol-Containing Molecule
This protocol outlines the general steps for a two-step conjugation using this compound.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer 1 (NHS Reaction): Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5.
-
Reaction Buffer 2 (Maleimide Reaction): pH 6.5-7.5 buffer, e.g., PBS.
-
(Optional) Reducing agent: TCEP
-
Desalting column or dialysis equipment
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Amine-Containing Protein (Protein-NH2):
-
Ensure the Protein-NH2 is in an amine-free buffer (Reaction Buffer 1). If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.[9]
-
-
NHS Ester Reaction:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Add the desired molar excess of the linker stock solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should be less than 10%.[2]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[7]
-
-
Removal of Excess Linker:
-
Remove the unreacted this compound using a desalting column or dialysis against Reaction Buffer 2.
-
-
Preparation of Thiol-Containing Molecule (Molecule-SH):
-
Maleimide-Thiol Conjugation:
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate from excess thiol-containing molecules and other reaction byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization and Storage:
-
Characterize the final conjugate to determine the degree of labeling.
-
Store the purified conjugate at 4°C or -20°C, protected from light if fluorescently labeled. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -80°C.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. biotium.com [biotium.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lumiprobe.com [lumiprobe.com]
Technical Support Center: Conjugating Large Proteins with Mal-amido-PEG3-NHS Ester
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when conjugating large proteins with Mal-amido-PEG3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a heterobifunctional crosslinker. It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (the N-terminus of a protein and the side chain of lysine (B10760008) residues) to form stable amide bonds.[1][2][3]
-
A maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups (the side chain of cysteine residues) to form stable thioether bonds.[1][4][5]
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the linker and the resulting conjugate.[6][7]
Q2: What is the optimal pH for the conjugation reactions?
The two reactive ends of the linker have different optimal pH ranges for their reactions:
-
NHS ester reaction with amines: pH 7.2 - 8.5. A pH of 8.3-8.5 is often recommended to ensure the primary amines are deprotonated and nucleophilic.[2][8][9]
-
Maleimide reaction with thiols: pH 6.5 - 7.5.[1][4][10] This range ensures the high selectivity of the maleimide for thiol groups.[4][10]
For a two-step conjugation, it is crucial to adjust the pH for each reaction step accordingly. For a one-pot reaction, a compromise pH of 7.2-7.5 is often used, though this may require longer reaction times or optimization.[1]
Q3: How should I handle and store this compound?
NHS esters are highly sensitive to moisture.[1][9] Proper handling and storage are critical to maintain the reactivity of the reagent:
-
Storage: Store the reagent at -20°C in a desiccated environment.[1][9]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][11]
-
Solution Preparation: Dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze in the presence of any residual water.[11]
Q4: What are the main challenges when conjugating large proteins with this linker?
Conjugating large proteins presents several challenges:
-
Steric Hindrance: The size of a large protein can physically obstruct the reactive sites, making it difficult for the linker to access the target amine or thiol groups.[12][13][14] Longer PEG chains can help mitigate this by providing more distance and flexibility.[15]
-
Protein Aggregation: The conjugation process, including changes in buffer conditions and the introduction of an organic solvent, can lead to protein denaturation and aggregation.[16][17] PEGylation itself can sometimes help to reduce aggregation by increasing the solubility of the protein.[16][17]
-
Low Conjugation Efficiency: Due to steric hindrance and the potential for competing side reactions like NHS ester hydrolysis, achieving a high degree of labeling on large proteins can be difficult.
-
Heterogeneity of the Final Product: Large proteins often have multiple lysine and cysteine residues, leading to a mixture of conjugates with varying numbers of linkers attached at different sites.
Troubleshooting Guide
Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure proper storage and handling of the linker.[1][9] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2][9] The half-life of NHS esters decreases significantly with increasing pH; for example, from 4-5 hours at pH 7.0 (0°C) to 10 minutes at pH 8.6 (4°C).[3][18] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range for the specific reaction step (pH 7.2-8.5 for NHS ester reaction, pH 6.5-7.5 for maleimide reaction).[1][2][4][8][9][10] A pH that is too low for the NHS ester reaction will result in protonated, unreactive amines.[9] |
| Presence of primary amines or thiols in the buffer | Use amine-free buffers such as PBS, HEPES, or borate (B1201080) for the NHS ester reaction.[9] Avoid buffers containing Tris or glycine.[9] For the maleimide reaction, ensure the buffer is free of competing thiol-containing compounds. Perform a buffer exchange via dialysis or desalting column if necessary.[9] |
| Insufficient molar excess of the linker | For large proteins, a higher molar excess of the linker may be required to overcome steric hindrance. Start with a 10- to 50-fold molar excess for the NHS ester reaction and a 10- to 20-fold molar excess for the maleimide reaction, and optimize from there.[1][4][19] |
| Inaccessible target residues | The target lysine or cysteine residues may be buried within the protein's three-dimensional structure. Consider partial denaturation of the protein if maintaining its native conformation is not critical. For cysteine conjugation, ensure that any disulfide bonds are reduced prior to the reaction.[5][19] |
Protein Aggregation or Precipitation
| Possible Cause | Recommended Solution |
| High concentration of organic solvent | The final concentration of DMSO or DMF used to dissolve the linker should ideally be kept below 10% to avoid denaturing the protein.[9] |
| Suboptimal buffer conditions | Ensure the pH and salt concentration of the reaction buffer are appropriate for maintaining the stability of your specific protein. |
| Protein instability during conjugation | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize the risk of denaturation and aggregation.[4] |
| Hydrophobicity of the conjugate | While the PEG spacer adds hydrophilicity, the overall properties of the conjugate might lead to reduced solubility. Including excipients like arginine or polysorbate in the buffer can sometimes help prevent aggregation. |
Non-Specific Labeling or Side Reactions
| Possible Cause | Recommended Solution |
| Reaction with other nucleophiles | At higher pH, NHS esters can also react with tyrosine, serine, and threonine residues, although the reaction with primary amines is more favorable.[20] The maleimide group can react with amines at pH values above 7.5.[1] Adhering to the recommended pH ranges is crucial for selectivity. |
| Hydrolysis of the maleimide group | The maleimide ring can hydrolyze at pH values above 7.5, rendering it unreactive towards thiols.[1] |
| Instability of the thioether bond | The thioether bond formed between the maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols.[4] To create a more stable bond, the thiosuccinimide ring can be hydrolyzed by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period after the initial conjugation.[4] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Large Protein
This protocol is recommended for achieving higher specificity and control over the conjugation process.
Step 1: Reaction of this compound with Protein Amines
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[2]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[9]
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[9]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted linker using a desalting column or dialysis against a buffer suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.5).
-
Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule
-
Thiolated Molecule Preparation:
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the maleimide-activated protein solution. A 10- to 20-fold molar excess of the thiol-containing molecule over the protein is a good starting point.[19]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[4][5]
-
-
Quenching and Purification:
Visualizations
Caption: Two-step conjugation workflow for large proteins.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Mal-amido-PEG3 NHS ester, CAS 2055353-77-8 | AxisPharm [axispharm.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 14. Steric hindrance of antibody binding to surface proteins of Coxiella burnetti by phase I lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 20. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Minimizing Protein Conjugate Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address protein conjugate aggregation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein conjugate aggregation?
Protein conjugate aggregation can be triggered by a variety of factors, often related to the conjugation process itself or the subsequent storage conditions. Key causes include:
-
Hydrophobicity: The conjugation of hydrophobic molecules can increase the overall hydrophobicity of the protein, leading to intermolecular association and aggregation.[1][2]
-
Over-labeling: Attaching too many molecules to a protein can alter its net charge and isoelectric point (pI), reducing its solubility and promoting aggregation.[1] Using a high molar excess of the labeling reagent is a common reason for over-labeling.[2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[1][2][3] An inappropriate buffer can lead to protein unfolding and aggregation.[2]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate intermolecular interactions that lead to aggregation.[2][4]
-
Temperature: Elevated temperatures can accelerate both the conjugation reaction and the processes of protein unfolding and aggregation.[1][5]
-
Presence of Free Thiols: Incomplete disulfide bond formation can leave free thiol groups on cysteine residues, leading to incorrect protein folding and aggregation.[6]
-
Intermolecular Crosslinking: If a protein has multiple reactive sites, the crosslinker can inadvertently link more than one protein molecule together, causing aggregation.[1]
Q2: How can I detect protein aggregation?
Aggregation can be detected through several methods:
-
Visual Inspection: In severe cases, aggregation is visible as turbidity or precipitate in the solution.[1][4]
-
Size Exclusion Chromatography (SEC): Large aggregates can be detected as species eluting in the void volume.[2][4]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in the solution.[2][4]
-
Absorbance Measurements: Abnormally high light scattering during absorbance readings can indicate aggregation.[7]
-
Loss of Biological Activity: A decrease in the specific activity of the protein conjugate can be an indirect indicator of aggregation.[4]
Q3: What is the ideal buffer for a conjugation reaction?
There is no single "best" buffer, as the optimal choice depends on the specific protein. However, some general guidelines apply:
-
pH: The reaction buffer pH should be carefully chosen to ensure both protein stability and efficient conjugation. For amine-reactive labeling (like NHS esters), a pH of 7.2-8.5 is generally recommended.[1] However, for pH-sensitive proteins, a pH closer to 7.4 may be necessary, even if it slows down the reaction.[1]
-
Buffer Type: Use non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES, especially when working with amine-reactive reagents, to avoid competition with the protein for the labeling molecule.[1][8]
-
Ionic Strength: The salt concentration (e.g., NaCl, KCl) can modulate electrostatic interactions that may lead to aggregation.[2][4][7]
Troubleshooting Guide
This guide provides solutions to common aggregation problems encountered during and after protein conjugation.
| Problem | Potential Cause | Recommended Solution |
| Aggregation upon adding the labeling reagent | Reagent Solubility: The labeling reagent may have limited aqueous solubility. | Dissolve the reagent in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the protein solution.[1] |
| High Local Reagent Concentration: Adding the reagent too quickly can create localized high concentrations, leading to precipitation. | Add the dissolved reagent to the protein solution slowly and with gentle mixing.[1] | |
| Aggregation during the conjugation reaction | Over-labeling: Excessive modification of the protein surface. | Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal reagent-to-protein ratio.[1][2] |
| High Protein Concentration: Increased likelihood of intermolecular interactions. | Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1][2][4] | |
| Suboptimal Buffer pH: The buffer pH is not ideal for protein stability. | Screen a range of pH values to find the optimal pH for your specific protein. Maintain the pH between 7.2 and 8.5 for amine-reactive labeling, but adjust as needed for protein stability.[1] | |
| Inappropriate Temperature: High temperatures can induce unfolding and aggregation. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][4] | |
| Aggregation after the conjugation reaction (during purification or storage) | Suboptimal Storage Buffer: The buffer is not suitable for long-term stability. | Screen different storage buffers containing stabilizing excipients.[9] A pH range of 6.0-7.0 is often optimal for the stability of antibody-drug conjugates.[9] |
| Inefficient Removal of Excess Reagents: Residual unreacted labeling reagent can cause instability. | Purify the conjugate immediately after the reaction using size-exclusion chromatography or another suitable method to remove excess reagents and any aggregates that may have formed.[2][9] | |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. | Store the conjugate at a constant temperature, either at 2-8°C for short-term or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4][9] |
Optimizing Reaction and Storage Conditions
To proactively minimize aggregation, consider optimizing the following parameters:
| Parameter | Recommended Range/Action | Rationale |
| Molar Excess of Labeling Reagent | 5-20 fold | A lower molar excess reduces the risk of over-labeling and subsequent aggregation.[2] For sensitive proteins, start at the lower end of this range. |
| Protein Concentration | 1-5 mg/mL | Lower concentrations decrease the probability of intermolecular interactions that can lead to aggregation.[1][2] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can slow down protein unfolding and aggregation.[1] The reaction time may need to be extended at lower temperatures. |
| Reaction pH | 7.2 - 8.5 (for amine-reactive) | Balances reaction efficiency with protein stability. Adjust based on the specific protein's pI and stability profile.[1] |
| Buffer Additives/Excipients | See Table Below | These agents can enhance protein solubility and stability. |
| Storage Temperature | 2-8°C (short-term) or -20°C/-80°C (long-term) | Proper storage temperature is crucial for long-term stability.[8][9] |
Common Stabilizing Excipients
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol, Sucrose | 5-20% (v/v) | Act as osmolytes and cryoprotectants, promoting the native, folded state of the protein.[1][2][4] |
| L-Arginine, L-Glutamate | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions, suppressing aggregation.[1][2][4] |
| Non-ionic Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% (w/v) | Help to solubilize protein aggregates without causing denaturation.[1][2][4] |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulate electrostatic interactions that can contribute to aggregation.[2][4] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevent the formation of non-native disulfide bonds which can cause aggregation.[2][4] |
Experimental Protocols
Protocol 1: General Amine-Reactive Conjugation (e.g., NHS Ester)
-
Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.2-8.0. Adjust the protein concentration to 1-5 mg/mL.[1]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester labeling reagent in anhydrous DMSO to a concentration of 10-20 mM.[1]
-
Conjugation Reaction:
-
Add the dissolved labeling reagent to the protein solution at a 5 to 20-fold molar excess.
-
Add the reagent slowly while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching: Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess labeling reagent and quenching reagent.[2]
Protocol 2: Buffer Screening for Optimal Stability
-
Prepare a Matrix of Buffers: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) and different excipients (e.g., salts, sugars, amino acids) at various concentrations.
-
Sample Preparation: Dilute your purified protein conjugate into each of the prepared buffers to the desired final concentration.
-
Incubation and Stress:
-
Incubate aliquots of each sample at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C) for a set period (e.g., 24 hours, 1 week).
-
Include a freeze-thaw stress condition by cycling aliquots between -80°C and room temperature three times.[9]
-
-
Analysis: After the incubation period, analyze each sample for aggregation using methods like DLS and SEC.
-
Selection: Choose the buffer condition that shows the least amount of aggregation across all stress conditions.
Visualizing Workflows
Caption: A typical workflow for protein conjugation experiments.
Caption: A decision tree for troubleshooting protein conjugate aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein aggregation - Wikipedia [en.wikipedia.org]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Crosslinking: Alternatives to Mal-amido-PEG3-NHS Ester
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. While Mal-amido-PEG3-NHS ester has been a widely used heterobifunctional crosslinker, the demand for enhanced stability, efficiency, and versatility has driven the development of a diverse array of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower informed decisions in your bioconjugation strategies.
This comprehensive analysis delves into the performance of various crosslinkers, categorized by their reactive moieties, spacer arm characteristics, and unique functionalities. We will explore alternatives that offer improved conjugate stability, tunable reaction kinetics, and novel applications, providing a toolkit to optimize your crosslinking protocols for applications ranging from antibody-drug conjugates (ADCs) to protein-protein interaction studies.
I. Beyond the Standards: A New Generation of Reactive Groups
The this compound linker is defined by its amine-reactive N-hydroxysuccinimide (NHS) ester and its thiol-reactive maleimide (B117702) group. While effective, both of these reactive groups have limitations that have spurred the development of more robust and efficient alternatives.
Amine-Reactive Alternatives to NHS Esters
NHS esters are susceptible to hydrolysis in aqueous solutions, which can lead to reduced conjugation efficiency.[1][2][] The rate of hydrolysis increases with pH, with a half-life of 4-5 hours at pH 7, which decreases to just 10 minutes at pH 8.6.[1] This instability necessitates careful control of reaction conditions and can be particularly problematic in dilute protein solutions.
Tetrafluorophenyl (TFP) Esters: TFP esters have emerged as a popular alternative, demonstrating greater stability to hydrolysis across a range of pH values compared to NHS esters.[4] Experimental data shows that TFP esters have a significantly longer half-life than NHS esters, particularly at higher pH.[1] For instance, at pH 10, a TFP-terminated self-assembled monolayer (SAM) exhibits an almost 10-fold longer half-life than an NHS-terminated SAM.[1] This increased stability allows for more flexible reaction conditions and potentially higher conjugation yields.[4] While the optimal pH for conjugating TFP esters to amines is slightly higher (>7.5) than for NHS esters (7.0-7.2), their slower hydrolysis rate provides a wider experimental window.[4]
Other Amine-Reactive Chemistries:
-
Imidoesters: These reagents react with primary amines at alkaline pH (typically 8-10) to form amidine bonds.[5] While effective, the resulting amidine bond can be reversible at high pH.
-
Isocyanates: Reacting with primary amines to form stable urea (B33335) linkages, isocyanates offer broad reactivity but can also react with other nucleophiles, posing selectivity challenges.[6]
-
Aldehydes: These crosslinkers react with primary amines to form a Schiff base, which can then be reduced to a stable secondary amine. This two-step process provides a versatile method for bioconjugation.
Thiol-Reactive Alternatives to Maleimides
The thioether bond formed from the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the cellular environment. This can lead to deconjugation and reduced efficacy of the bioconjugate in vivo.[7]
Vinyl Sulfones: Crosslinkers based on vinyl sulfones react with thiols to form a stable, non-reversible thioether bond.[7] Studies have demonstrated that conjugates formed with sulfone linkers exhibit significantly improved serum stability compared to their maleimide counterparts.[7][8] For example, an antibody conjugate with a sulfone linker retained approximately 90% of its label after one month in human plasma at 37°C, whereas the corresponding maleimide conjugate retained only slightly more than half.[7] While the reaction rate of vinyl sulfones with thiols is generally slower than that of maleimides, the enhanced stability of the resulting conjugate is a significant advantage for many applications.[9][10]
Next-Generation Maleimides (NGMs): To address the stability issues of traditional maleimides, "next-generation maleimides" have been developed. These reagents are designed to form more stable linkages, often by promoting the hydrolysis of the succinimide (B58015) ring after conjugation, which makes the retro-Michael reaction less favorable.[7][11] Some NGMs, such as dibromomaleimides, can re-bridge reduced interchain disulfide bonds in antibodies, allowing for site-specific conjugation with a drug-to-antibody ratio (DAR) of approximately 4.[12] These conjugates have shown excellent stability in blood plasma.[13]
Other Thiol-Reactive Chemistries:
-
Haloacetyls (Iodoacetyl, Bromoacetyl): These groups react with thiols via alkylation to form stable thioether bonds. They offer an alternative to maleimides, and empirical testing is often required to determine which reagent provides better performance for a specific protein.
-
Pyridyl Disulfides: These reagents react with thiols to form a disulfide bond. This linkage is cleavable by reducing agents, which can be advantageous for applications requiring the release of a conjugated molecule under specific conditions. However, this reversibility makes them unsuitable for applications that require long-term stability in a reducing environment.[10]
II. The Spacer Arm: More Than Just a Connector
The spacer arm of a crosslinker plays a crucial role in determining the properties of the final conjugate. The length, flexibility, and hydrophilicity of the spacer can impact solubility, stability, and biological activity.
Polyethylene Glycol (PEG) Spacers: The PEG3 spacer in this compound provides a degree of hydrophilicity. Alternatives with longer PEG chains (e.g., PEG4, PEG8, PEG12, PEG24) are widely available and offer several advantages.[14] Increased PEG length can enhance the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[7][14][15] However, longer PEG chains can also introduce steric hindrance, which may affect the binding affinity of the biomolecule.[7] The optimal PEG length often needs to be determined empirically for each application. Studies have shown that increasing PEG chain length in the linker of an antibody-drug conjugate can lead to increased plasma and tumor exposures.[16][17] For instance, ADCs with 8, 12, and 24 PEG units in the linker showed significantly higher tumor exposures compared to those with 2 and 4 PEG units.[16]
Zero-Length Crosslinkers: In contrast to crosslinkers with spacer arms, zero-length crosslinkers facilitate the direct covalent bonding of two molecules without adding any additional atoms.[5] The most common example is 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (B86325) (EDC), which couples carboxyl groups to primary amines.[5][18] This approach is useful for studying protein-protein interactions where minimizing the distance between the crosslinked residues is critical.[5] EDC is often used in combination with NHS or Sulfo-NHS to increase coupling efficiency and create a more stable amine-reactive intermediate.[19][18]
III. Expanding the Toolkit: Crosslinkers with Special Functionalities
Beyond variations in reactive groups and spacer arms, a range of crosslinkers with unique functionalities are available to address specific experimental needs.
Photoreactive Crosslinkers: These reagents contain a photoactivatable group, such as an aryl azide (B81097) or a diazirine, that becomes reactive upon exposure to UV light.[11] This allows for temporal control over the crosslinking reaction, enabling researchers to capture transient interactions within living cells.[4] Photoreactive crosslinkers are particularly useful for mapping protein interaction networks in their native environment.[4]
Cleavable Crosslinkers: These crosslinkers contain a linkage that can be cleaved under specific conditions, such as reduction of a disulfide bond or enzymatic cleavage.[20][21] This feature is valuable in applications like mass spectrometry-based proteomics, where the ability to separate crosslinked peptides simplifies data analysis.[20][21] In the context of ADCs, cleavable linkers can facilitate the release of the cytotoxic payload within the target cell.[21][22] However, cleavable linkers can sometimes be less stable in circulation compared to non-cleavable linkers.[22][23]
IV. Data-Driven Decisions: Comparative Performance of Crosslinkers
The choice of an optimal crosslinker is highly dependent on the specific application. The following tables summarize key performance characteristics of the discussed alternatives to this compound.
Table 1: Comparison of Amine-Reactive Groups
| Reactive Group | Bond Formed | Key Advantages | Key Disadvantages |
| NHS Ester | Amide | Fast reaction rate, high selectivity for primary amines.[] | Susceptible to hydrolysis, especially at higher pH.[1][2] |
| TFP Ester | Amide | More stable to hydrolysis than NHS esters, providing a wider experimental window.[1][4] | Optimal reaction pH is slightly higher than for NHS esters.[4] |
| Imidoester | Amidine | Reacts at alkaline pH. | Resulting bond can be reversible at high pH.[5] |
| Isocyanate | Urea | Forms highly stable bonds. | Broader reactivity can lead to lower selectivity.[6] |
| Aldehyde | Secondary Amine (after reduction) | Versatile two-step reaction. | Requires a reduction step to form a stable bond. |
Table 2: Comparison of Thiol-Reactive Groups
| Reactive Group | Bond Formed | Key Advantages | Key Disadvantages |
| Maleimide | Thioether | Fast and selective reaction with thiols at pH 6.5-7.5.[24] | Susceptible to retro-Michael reaction, leading to conjugate instability.[7] |
| Vinyl Sulfone | Thioether | Forms a stable, non-reversible bond, leading to high conjugate stability in serum.[7][8] | Generally slower reaction rate than maleimides.[9][10] |
| Next-Generation Maleimide (NGM) | Thioether (often re-bridging disulfides) | Forms more stable conjugates than traditional maleimides; can enable site-specific conjugation.[7][11][12] | May require specific reaction conditions for optimal performance. |
| Haloacetyl | Thioether | Forms a stable, irreversible bond. | Can also react with other nucleophiles at higher pH. |
| Pyridyl Disulfide | Disulfide | Cleavable under reducing conditions, allowing for reversible conjugation.[10] | Not suitable for applications requiring long-term stability in a reducing environment.[10] |
Table 3: Impact of Spacer Arm on Conjugate Properties
| Spacer Arm Type | Key Characteristics | Impact on Conjugate |
| Short PEG (e.g., PEG3) | Hydrophilic, defined length. | Provides a balance of hydrophilicity and compact size. |
| Long PEG (e.g., PEG12, PEG24) | Increased hydrophilicity and flexibility. | Improves water solubility, reduces aggregation, can increase circulation half-life.[7][14][16] May cause steric hindrance.[7] |
| Zero-Length (e.g., EDC) | No spacer arm, direct bond formation. | Minimizes distance between conjugated molecules, ideal for structural studies.[5] Can lead to random polymerization if not controlled.[5] |
V. Experimental Corner: Protocols for Success
The successful implementation of any crosslinking strategy relies on a well-defined experimental protocol. Below are general protocols that can be adapted for comparing different crosslinkers.
General Two-Step Sequential Bioconjugation Protocol
This protocol is suitable for heterobifunctional crosslinkers, such as those with an amine-reactive and a thiol-reactive group.
-
Step 1: Reaction with the First Biomolecule (e.g., Amine-Containing Protein)
-
Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH suitable for the amine-reactive group (e.g., pH 7.2-8.5 for NHS or TFP esters).
-
Dissolve the heterobifunctional crosslinker in a suitable anhydrous solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Add a 10- to 50-fold molar excess of the crosslinker to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis, equilibrating with a buffer suitable for the second reaction step.
-
-
Step 2: Reaction with the Second Biomolecule (e.g., Thiol-Containing Molecule)
-
Immediately add the thiol-containing molecule to the activated first biomolecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal pH for the thiol-reactive group should be maintained (e.g., pH 6.5-7.5 for maleimides).
-
(Optional) Quench the reaction by adding a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to cap any unreacted thiol-reactive groups.
-
Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).
-
EDC/NHS Crosslinking Protocol for Carboxyl-to-Amine Coupling
This protocol describes a two-step process for coupling a carboxyl-containing molecule to an amine-containing molecule.
-
Step 1: Activation of the Carboxyl-Containing Molecule
-
Dissolve the carboxyl-containing molecule in an amine- and carboxyl-free buffer (e.g., MES buffer) at pH 4.7-6.0.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is a 2- to 10-fold excess of EDC and NHS over the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature.
-
-
Step 2: Conjugation to the Amine-Containing Molecule
-
Add the amine-containing molecule to the activated carboxyl-containing molecule. The pH of the reaction mixture can be raised to 7.2-7.5 for optimal reaction with the amine.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a reagent that reacts with amines, such as hydroxylamine (B1172632) or Tris buffer.
-
Purify the conjugate.
-
General Protocol for Photoreactive Crosslinking
-
Step 1: Incubation
-
Mix the biomolecules of interest in a suitable buffer.
-
Add the photoreactive crosslinker (dissolved in an appropriate solvent). The reaction mixture should be protected from light from this point onwards.
-
Incubate the mixture to allow for the formation of non-covalent interactions.
-
-
Step 2: Photoactivation
-
Expose the reaction mixture to UV light of the appropriate wavelength (e.g., 254-365 nm, depending on the photoreactive group) for a specified duration. This is typically done using a UV lamp.
-
-
Step 3: Analysis
-
Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
-
VI. Visualizing the Possibilities: Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in bioconjugation.
Caption: A generalized two-step sequential bioconjugation workflow.
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 21. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 22. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Analytical Techniques for Characterizing Mal-amido-PEG3-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers and their conjugates is paramount in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). Mal-amido-PEG3-NHS ester is a popular heterobifunctional crosslinker, featuring a maleimide (B117702) group for thiol-specific conjugation and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. This guide provides a comparative overview of key analytical techniques for characterizing this compound conjugates, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Key Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound conjugates, ensuring the confirmation of identity, purity, and stability. The choice of technique depends on the specific information required, from confirming the covalent linkage to quantifying the degree of conjugation.
| Analytical Technique | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages & Disadvantages |
| HPLC (RP-HPLC & HIC) | Purity, presence of unreacted starting materials and byproducts, quantification of conjugate, determination of drug-to-antibody ratio (DAR).[1][2][3][4][5][6] | High | High (ng range) | High | Advantages: Robust, quantitative, and readily automated. HIC allows analysis under native conditions.[1][2][7] Disadvantages: May not resolve structurally similar impurities without optimization. |
| Mass Spectrometry (LC-MS) | Absolute molecular weight confirmation of the conjugate, identification of impurities and degradation products, confirmation of conjugation sites (peptide mapping).[3][6][8][9] | Very High | Very High (pg-ng range) | Moderate | Advantages: Provides definitive confirmation of identity and can elucidate structural details. Disadvantages: Can be complex to interpret for heterogeneous mixtures like ADCs. |
| NMR Spectroscopy | Detailed structural elucidation of the linker and its conjugation to small molecules, confirmation of functional group integrity.[10][11] | Atomic | Low | Low | Advantages: Unparalleled for detailed structural information of small molecules and linkers. Disadvantages: Generally not suitable for large protein conjugates due to spectral complexity and low sensitivity. |
| UV-Vis Spectroscopy | Determination of the degree of labeling (DOL) or drug-to-antibody ratio (DAR) by measuring the absorbance of the chromophoric payload and the protein.[12][][14][15][16] | Low | Moderate | High | Advantages: Simple, rapid, and widely accessible. Disadvantages: Relies on the presence of a chromophore on the drug or linker and can be prone to interference from other absorbing species. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of the conjugate and separate it from starting materials.
-
System: HPLC or UPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the conjugate.
-
System: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C4 or C8 column for protein conjugates; C18 for smaller molecule conjugates.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure elution of the conjugate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Scan range appropriate for the expected mass of the conjugate.
-
Sample Preparation: Dilute the conjugate in Mobile Phase A to a concentration of 0.1-0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the this compound and its small molecule conjugates.
-
System: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated solvent compatible with the sample (e.g., DMSO-d6, CDCl3, or D2O).
-
Experiments: 1H NMR, 13C NMR, and 2D experiments like COSY and HSQC for detailed structural assignment.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination
Objective: To determine the average number of drug molecules conjugated to a protein.
-
System: UV-Vis spectrophotometer.
-
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the wavelength of maximum absorbance (λmax) of the conjugated drug.
-
Calculate the concentration of the protein using its extinction coefficient at 280 nm, correcting for the absorbance of the drug at this wavelength.
-
Calculate the concentration of the conjugated drug using its extinction coefficient at its λmax.
-
The DOL is the molar ratio of the drug to the protein.[][14]
-
-
Formula for DOL: DOL = (A_drug_max / ε_drug) / ((A_280 - A_drug_280) / ε_protein) Where:
-
A_drug_max is the absorbance at the drug's λmax.
-
ε_drug is the molar extinction coefficient of the drug at its λmax.
-
A_280 is the total absorbance at 280 nm.
-
A_drug_280 is the absorbance of the drug at 280 nm (can be calculated from A_drug_max and the drug's spectral properties).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Visualization of Workflows and Concepts
To further clarify the processes involved in the characterization of this compound conjugates, the following diagrams illustrate key workflows and relationships.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. adcreview.com [adcreview.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Comparative Guide to Mal-amido-PEG3-NHS Ester for Mass Spectrometry-Based Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a PEGylated Heterobifunctional Crosslinker for Bioconjugation and Proteomic Analysis.
In the landscape of proteomics and drug development, the precise labeling and analysis of peptides are critical for understanding protein structure, function, and interactions. The choice of a labeling reagent can significantly impact the outcome of mass spectrometry (MS) analyses, influencing factors such as solubility, ionization efficiency, and the complexity of fragmentation spectra. This guide provides a comprehensive comparison of Mal-amido-PEG3-NHS ester, a heterobifunctional crosslinker, with other common labeling reagents. We will delve into its performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Performance Comparison: this compound vs. Alternatives
The this compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues and N-termini of peptides), while the maleimide group specifically targets sulfhydryl groups (e.g., cysteine residues).[2] This dual reactivity allows for the specific conjugation of different molecules.
The key differentiator of this reagent is its PEGylated spacer. This feature offers several advantages over non-PEGylated counterparts like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
| Performance Parameter | This compound | SMCC (Non-PEGylated Alternative) | Tandem Mass Tags (TMT) |
| Hydrophilicity | Higher. The PEG linker increases the hydrophilicity of the labeled peptide, which can improve solubility and reduce aggregation.[3] | Lower. The cyclohexane (B81311) ring is hydrophobic, which can sometimes lead to aggregation, especially with hydrophobic peptides or payloads.[3] | Varies by reagent, but generally designed for good solubility in typical proteomics workflows. |
| Labeling Efficiency | Generally high for both amine and thiol reactions under optimal pH conditions. The flexibility of the PEG spacer can reduce steric hindrance. | High for both amine and thiol reactions, though steric hindrance can be a factor with bulky molecules. | High, with well-established protocols for achieving complete labeling of primary amines. |
| Mass Spectrometry Analysis | The PEG linker can influence fragmentation, potentially leading to characteristic neutral losses. It may also improve ionization efficiency. | Well-characterized fragmentation patterns. The rigid structure may lead to more predictable fragmentation. | Isobaric nature results in reporter ions upon fragmentation, allowing for multiplexed quantitative analysis. |
| Applications | Ideal for antibody-drug conjugates (ADCs), bioconjugation of peptides, and cross-linking studies where increased solubility and reduced aggregation are beneficial.[1][4] | Widely used in ADC development and cross-linking mass spectrometry (XL-MS).[3] | A gold standard for quantitative proteomics, enabling the relative quantification of proteins across multiple samples. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful peptide labeling and mass spectrometry analysis. Below are methodologies for using this compound and a common alternative, SMCC.
Protocol 1: Two-Step Labeling of a Peptide with this compound for MS Analysis
This protocol describes the conjugation of an amine-containing peptide to a sulfhydryl-containing molecule.
Materials:
-
Amine-containing peptide
-
Sulfhydryl-containing molecule (e.g., a peptide with a cysteine residue)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.[2]
-
Reaction Buffer B (thiol-reactive step): PBS, pH 6.5-7.5.[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Amine-Reactive Labeling: a. Dissolve the amine-containing peptide in Reaction Buffer A to a concentration of 1-10 mg/mL. b. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2] c. Add a 10- to 50-fold molar excess of the this compound solution to the peptide solution.[2] d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[2] e. Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.
-
Thiol-Reactive Labeling: a. Dissolve the sulfhydryl-containing molecule in Reaction Buffer B. b. Add the maleimide-activated peptide from step 1e to the sulfhydryl-containing molecule solution. c. Incubate for 1-2 hours at room temperature. d. Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes. e. Purify the final conjugate using a desalting column or other appropriate chromatography method.
-
Sample Preparation for Mass Spectrometry: a. The purified conjugate can be subjected to enzymatic digestion (e.g., with trypsin) if peptide mapping is required. b. Desalt the final sample using a C18 ZipTip or equivalent before analysis by LC-MS/MS.
Protocol 2: Labeling a Peptide with SMCC (Alternative)
This protocol follows a similar two-step process as for the this compound.
Materials:
-
Amine-containing peptide
-
Sulfhydryl-containing molecule
-
SMCC
-
Anhydrous DMSO or DMF
-
Reaction and Quenching buffers as in Protocol 1
-
Desalting column
Procedure:
-
Amine-Reactive Labeling: a. Follow steps 1a-d as in Protocol 1, using SMCC instead of this compound. b. Remove excess SMCC using a desalting column equilibrated with Reaction Buffer B.
-
Thiol-Reactive Labeling: a. Follow steps 2a-e as in Protocol 1.
-
Sample Preparation for Mass Spectrometry: a. Follow step 3 as in Protocol 1.
Mass Spectrometry Analysis and Fragmentation
The fragmentation pattern of labeled peptides in tandem mass spectrometry (MS/MS) is crucial for confident identification. While the peptide backbone fragmentation (producing b- and y-ions) will still be dominant, the label itself can introduce characteristic fragmentation patterns.
For peptides labeled with This compound , the PEG linker can undergo neutral losses in the gas phase. The repeating ethylene (B1197577) glycol units (CH₂CH₂O) have a mass of approximately 44 Da. Therefore, one might observe a series of peaks corresponding to the loss of one or more of these units from the precursor or fragment ions. The maleimide and NHS-ester remnants will also contribute to the mass shift and may produce specific fragment ions.
In contrast, peptides labeled with SMCC will show a mass shift corresponding to the crosslinker, and its fragmentation is generally well-understood, often involving cleavages within the cyclohexane and linker structure.
For quantitative proteomics, TMT reagents are designed to be isobaric, meaning they have the same nominal mass. Upon fragmentation, they yield unique reporter ions in the low-mass region of the MS2 spectrum, and the relative intensities of these reporter ions are used to determine the relative abundance of the corresponding peptides in different samples.
Visualizing the Workflow
A typical workflow for a two-step bioconjugation using a heterobifunctional crosslinker like this compound can be visualized as follows:
Conclusion
This compound offers distinct advantages for the labeling of peptides for mass spectrometry analysis, particularly in applications where hydrophilicity and reduced aggregation are critical. Its PEGylated spacer enhances the solubility of the resulting conjugates, which can be beneficial for both sample handling and in vivo applications such as the development of antibody-drug conjugates. While the fundamental reaction chemistries of the NHS ester and maleimide moieties are well-established, the impact of the PEG linker on fragmentation patterns in MS/MS should be considered during data analysis.
For quantitative proteomics studies, isobaric tagging reagents like TMT remain the standard due to their multiplexing capabilities. However, for applications requiring the conjugation of two distinct molecular entities, the heterobifunctional nature of this compound, combined with the favorable properties of its PEG spacer, makes it a compelling choice for researchers in proteomics and drug development. The selection of the optimal labeling reagent will ultimately depend on the specific experimental goals, the nature of the peptides and molecules to be conjugated, and the analytical methods employed.
References
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies.
Introduction to Linker Technology in ADCs
Linkers in ADCs are sophisticated chemical moieties that ensure the stable attachment of a potent cytotoxic payload to a monoclonal antibody during systemic circulation.[1] A well-designed linker prevents premature payload release, which could lead to off-target toxicity, while enabling efficient and selective release of the payload within the target tumor cells.[2] The two principal strategies for linker design are cleavable and non-cleavable linkers, each with distinct advantages and disadvantages that influence their suitability for different therapeutic applications.[3]
Cleavable Linkers are designed to be labile under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[4] These linkers incorporate chemically or enzymatically susceptible bonds that break upon encountering triggers such as specific enzymes, acidic pH, or a high concentration of reducing agents like glutathione.[5] A key feature of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[5][6]
Non-cleavable Linkers , in contrast, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[7] This results in the payload being released with an attached amino acid residue from the antibody. Non-cleavable linkers generally exhibit higher plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[7] However, the released payload is typically charged and less membrane-permeable, which largely abrogates the bystander effect.[8]
Mechanisms of Action and Intracellular Trafficking
The journey of an ADC from administration to payload release is a multi-step process involving systemic circulation, tumor targeting, internalization, and intracellular trafficking.
An ADC first binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, most commonly through receptor-mediated endocytosis.[9][10] The ADC-antigen complex is then trafficked through early endosomes to late endosomes and finally to lysosomes.[9] It is within the lysosome that the payload is typically released, either through linker cleavage or antibody degradation.
Quantitative Performance Data
Direct head-to-head comparisons of ADCs with cleavable and non-cleavable linkers using the same antibody and payload are limited in published literature. The following tables summarize representative data for two well-characterized HER2-targeting ADCs: Trastuzumab-vc-MMAE (cleavable linker with monomethyl auristatin E payload) and Trastuzumab-DM1 (T-DM1 or Kadcyla®; non-cleavable linker with a maytansinoid DM1 payload). It is important to note that the different payloads contribute to the observed differences in activity.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Payload | Cell Line | Target Antigen | IC50 |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | SK-BR-3 (HER2-positive) | HER2 | ~151 pM[11] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | N87 (HER2-positive) | HER2 | Not explicitly stated, but potent[9][12] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | MCF7 (HER2-negative) | HER2 | Low activity[9] |
| T-DM1 | Non-cleavable (SMCC) | DM1 | NCI-N87 (HER2-positive) | HER2 | ~82 pM[13] |
| T-DM1 | Non-cleavable (SMCC) | DM1 | HCC1954 (HER2-positive) | HER2 | ~33 pM[13] |
| T-DM1 | Non-cleavable (SMCC) | DM1 | JIMT-1 (Trastuzumab-resistant) | HER2 | Effective growth inhibition[7] |
In Vivo Efficacy
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 Gastric Cancer Xenograft | Single dose | Potent anti-tumor activity[14] |
| T-DM1 | Non-cleavable (SMCC) | KPL-4 Breast Cancer Xenograft | Single 15 mg/kg dose | Complete tumor regression[15] |
| T-DM1 | Non-cleavable (SMCC) | JIMT-1 Trastuzumab-resistant Xenograft | - | Significant tumor growth inhibition[16] |
Pharmacokinetics
| ADC Construct | Linker Type | Species | Key Findings |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Mouse | Systemic exposure of total antibody and total MMAE observed.[1] |
| T-DM1 | Non-cleavable (SMCC) | Human | Clearance is approximately three times faster than unconjugated trastuzumab.[17] |
| T-DM1 | Non-cleavable (SMCC) | Human | Central volume of distribution is similar to unconjugated trastuzumab.[17] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of ADC cytotoxicity using a colorimetric MTT assay, which measures the metabolic activity of viable cells.[18]
Materials:
-
Target antigen-positive (e.g., N87, SK-BR-3) and antigen-negative (e.g., MCF7) cell lines.[19]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[18]
-
ADC constructs (cleavable and non-cleavable).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[19]
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[6]
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.[6]
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to form formazan (B1609692) crystals.[6][18]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab-monomethyl auristatin E conjugate exhibits potent cytotoxic activity in vitro against HER2-positive human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thioether Bond: A Comparative Guide to Maleimide Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins is a cornerstone of therapeutic and diagnostic innovation. The maleimide-thiol reaction, forming a thioether bond, has long been a workhorse in this field due to its speed and specificity. However, the perceived instability of this linkage, particularly in the demanding in vivo environment, has driven the development of numerous alternatives. This guide provides an objective comparison of the stability of the maleimide-thiol adduct against next-generation conjugation strategies, supported by experimental data and detailed protocols, to inform the selection of the optimal chemical tool for your research.
The stability of the thioether bond formed via Michael addition of a thiol to a maleimide (B117702) is not absolute. Under physiological conditions, the resulting thiosuccinimide conjugate can undergo two competing reactions: a retro-Michael reaction that leads to deconjugation and potential thiol exchange with other molecules like glutathione, and hydrolysis of the succinimide (B58015) ring, which results in a stable, ring-opened product that is resistant to the retro-Michael reaction.[1][2][3] The therapeutic efficacy and safety of bioconjugates, especially antibody-drug conjugates (ADCs), are critically dependent on the stability of this linker. Premature release of a cytotoxic payload due to an unstable linker can lead to off-target toxicity and reduced therapeutic index.[4]
The Two Fates of a Maleimide Adduct: A Tale of Stability and Instability
The primary challenge with traditional N-alkyl maleimide conjugates is the reversibility of the thioether bond.[5] In the thiol-rich environment of the cytoplasm or blood plasma, the succinimide ring can reopen, reforming the maleimide and the free thiol. This allows for the "payload" to be transferred to other circulating proteins, such as albumin, leading to off-target effects.[4]
Conversely, hydrolysis of the succinimide ring "locks" the conjugate in a stable form.[1][5] This ring-opening event creates a succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[3] Therefore, strategies to enhance the rate of hydrolysis relative to the retro-Michael reaction have been a key focus in the development of more stable maleimide-based linkers.
Quantitative Comparison of Maleimide and Alternative Thiol-Reactive Chemistries
The stability of a maleimide-thiol conjugate is highly dependent on the N-substituent of the maleimide and the local chemical environment. Electron-withdrawing groups on the nitrogen atom can significantly accelerate the stabilizing hydrolysis reaction.[1] The following tables summarize key stability and kinetic data for various maleimide-based linkers and their alternatives.
| Linker Type | Bond Type | Relative Stability | Key Characteristics |
| N-Alkyl Maleimide | Thioether | Moderate | Prone to retro-Michael addition and subsequent thiol exchange.[2] |
| N-Aryl Maleimide | Thioether | High | The thiosuccinimide ring undergoes much faster hydrolysis, leading to a more stable, ring-opened structure that prevents the retro-Michael reaction.[2] |
| Dibromomaleimide | Dithioether | High | Reacts with two thiols to re-bridge disulfide bonds; subsequent hydrolysis creates a stable maleamic acid linkage.[6][7] |
| Diiodomaleimide | Dithioether | Very High | Offers rapid conjugation with reduced rates of hydrolysis compared to dibromomaleimides, suitable for sterically hindered systems.[8] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[3][9] |
| Thiol-yne (Click Chemistry) | Thioether | Very High | Forms a highly stable and irreversible thioether linkage.[2] |
| Conjugate | Conditions | Half-life (t½) | Reference |
| N-ethylmaleimide-4-mercaptophenylacetic acid | 10mM Glutathione, pH 7.4, 37°C | 20-80 hours | [10] |
| N-alkyl maleimide conjugate | pH 7.4, 37°C (hydrolysis) | 32 hours | [11] |
| N-phenyl maleimide conjugate | pH 7.4, 37°C (hydrolysis) | 1.5 hours | [11] |
| N-F-phenyl maleimide conjugate | pH 7.4, 37°C (hydrolysis) | 0.7 hours | [11] |
| N-ethylmaleimide-4-mercaptophenylacetic acid conjugate | 10mM Glutathione | 18 hours | [12] |
| N-phenylmaleimide-4-mercaptophenylacetic acid conjugate | 10mM Glutathione | 3.1 hours | [12] |
Experimental Protocols
Protocol 1: Assessing Retro-Michael Reaction and Thiol Exchange by HPLC
This protocol provides a framework for monitoring the degradation of a maleimide-thiol conjugate due to the retro-Michael reaction in the presence of a competing thiol.
Materials:
-
Purified maleimide-thiol conjugate
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Glutathione (GSH)
-
Formic acid (0.5% solution)
-
RP-HPLC system with a C18 column
-
LC-MS system for peak identification
Procedure:
-
Dissolve the purified conjugate in 50 mM phosphate buffer (pH 7.4) to a final concentration of 0.1 mM.
-
Add GSH to a final concentration of 10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect 150 µL aliquots of the reaction mixture.
-
Immediately quench the reaction by adding 150 µL of 0.5% formic acid solution.
-
Store the quenched samples at -20°C until analysis.
-
Analyze the samples by RP-HPLC. Monitor the disappearance of the parent conjugate peak and the appearance of new peaks corresponding to the deconjugated molecule and the GSH-adduct.
-
Identify the components of each peak using LC-MS.
-
Calculate the half-life of the conjugate by plotting the percentage of the remaining parent conjugate against time.[10]
Protocol 2: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates (ADCs)
This protocol outlines a general procedure for evaluating the stability of an ADC in plasma, a critical step in preclinical development.
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C at a specified concentration.
-
At various time points (e.g., 0, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
-
The plasma supernatant can also be analyzed by LC-MS to quantify the amount of released (free) payload.[13][14][15]
Conclusion: Choosing the Right Tool for the Job
While traditional N-alkyl maleimides offer a rapid and efficient means of thiol conjugation, the potential for instability of the resulting thioether bond necessitates careful consideration, particularly for in vivo applications. For therapeutics like ADCs, where stability is paramount, next-generation maleimides (e.g., N-aryl, dibromo-, diiodomaleimides) and alternative conjugation chemistries such as vinyl sulfones and thiol-yne click chemistry provide more robust and stable linkages. The choice of conjugation strategy should be guided by the specific requirements of the application, balancing the need for stability with factors such as reaction kinetics and steric accessibility. The experimental protocols provided herein offer a starting point for the rigorous evaluation of conjugate stability, a critical step in the development of effective and safe bioconjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 13. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
TFP Esters vs. NHS Esters: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of coupling chemistry is a critical decision that can significantly impact the efficiency, reproducibility, and overall success of bioconjugation. N-hydroxysuccinimide (NHS) esters have long been the gold standard for modifying primary amines on biomolecules. However, 2,3,5,6-tetrafluorophenyl (TFP) esters are emerging as a compelling alternative, offering distinct advantages in certain applications. This guide provides an objective comparison of TFP and NHS esters, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
Performance Comparison: Reactivity and Stability
The performance of amine-reactive esters is primarily determined by the balance between their reactivity towards primary amines (aminolysis) and their susceptibility to hydrolysis in aqueous environments. While both TFP and NHS esters react with primary amines to form stable amide bonds, their stability profiles, particularly in aqueous buffers, differ significantly.
Hydrolytic Stability: The Key Advantage of TFP Esters
A major drawback of NHS esters is their propensity for hydrolysis, a competing reaction that reduces the amount of active ester available for conjugation. This instability is particularly pronounced at the slightly basic pH conditions typically required for efficient labeling of primary amines (pH 7.2-8.5).[1][] TFP esters, in contrast, exhibit markedly greater resistance to spontaneous hydrolysis, leading to more efficient and reproducible conjugation outcomes, especially in prolonged reactions or when working with limited quantities of precious biomolecules.[3][4]
Experimental data from a study on self-assembled monolayers (SAMs) clearly demonstrates the superior stability of TFP esters across a range of pH values.
| pH | NHS Ester Half-Life (t½) | TFP Ester Half-Life (t½) |
| 7.0 | 4-5 hours[3] | ~7.6 - 9.5 hours |
| 8.0 | minutes[5] | ~3-4 hours |
| 8.6 | 10 minutes[3] | - |
| 10.0 | 39 minutes[6] | ~390 minutes |
| Table 1: Comparison of the hydrolytic half-lives of NHS and TFP esters at various pH conditions. Data compiled from multiple sources. Note that the half-life of TFP esters at pH 8.0 and the range at pH 7.0 are estimations based on the provided data indicating a significant increase in stability over NHS esters. |
This enhanced stability of TFP esters under basic conditions allows for greater flexibility in reaction setup and can lead to higher conjugation yields.[7]
Reactivity with Amines (Aminolysis)
While NHS esters are known for their very fast reaction rates with primary amines, TFP esters also react efficiently to form the same stable amide bonds.[1][3] Some studies suggest that NHS esters may have a slightly faster initial reaction rate with amines. However, the higher stability of TFP esters often compensates for this, resulting in comparable or even superior overall conjugation efficiency, as more of the TFP ester remains active over the course of the reaction.[7] Direct side-by-side kinetic data for the aminolysis of TFP and NHS esters with specific amines is not extensively tabulated in publicly available literature, making a definitive quantitative comparison of reaction rates challenging. The choice between the two may therefore depend on the specific requirements of the application, such as the desired reaction time and the stability of the biomolecule being labeled.
Experimental Protocols
Detailed and reliable protocols are essential for successful bioconjugation. Below are representative protocols for labeling proteins with NHS and TFP esters.
Protocol 1: Protein Labeling with NHS Esters
This protocol is a general procedure for labeling proteins, such as antibodies, with an NHS ester-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
NHS ester of the label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine (B1172632), pH 8.5) (Optional)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2-10 mg/mL.[8] If the protein is already in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate to adjust the pH. Ensure the protein solution is free of amine-containing substances like Tris or glycine.[4]
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of the NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[9]
-
-
Perform the Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution. A molar excess of the NHS ester to the protein is typically used (e.g., 10-20 fold molar excess).
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[1]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching solution such as Tris-HCl or hydroxylamine to a final concentration of 50-100 mM and incubate for 15-30 minutes.[10]
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted label and byproducts using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[11]
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label at their respective maximum absorbance wavelengths.[8]
-
Protocol 2: Protein Labeling with TFP Esters
This protocol provides a general guideline for protein labeling using TFP esters. The procedure is similar to that for NHS esters, with slight modifications to the reaction conditions to leverage the unique properties of TFP esters.
Materials:
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
TFP ester of the label
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.1–0.2 M Sodium bicarbonate buffer, pH 9.0[8]
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0) (Optional)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1-0.2 M sodium bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.[8] The slightly higher pH compared to NHS ester reactions can further enhance the reaction with amines without significant hydrolysis of the more stable TFP ester.
-
-
Prepare the TFP Ester Stock Solution:
-
Allow the vial of the TFP ester to warm to room temperature.
-
Dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[1]
-
-
Perform the Labeling Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the TFP ester stock solution (e.g., 10-20 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Due to their higher stability, TFP esters can accommodate longer reaction times if necessary without significant loss of reactivity.[3]
-
-
Quench the Reaction (Optional):
-
Add a quenching solution like Tris-HCl to a final concentration of 50-100 mM and incubate for 30 minutes.[1]
-
-
Purify the Conjugate:
-
Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove unreacted reagents.[11]
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using spectrophotometric methods as described for NHS ester conjugates.[8]
-
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for bioconjugation.
Caption: Reaction mechanism of NHS and TFP esters with a primary amine.
Caption: A typical workflow for protein bioconjugation.
Conclusion: Making the Right Choice
Both TFP and NHS esters are effective reagents for modifying primary amines in biomolecules. The choice between them should be guided by the specific requirements of the application.
-
NHS esters are a well-established and highly reactive option, suitable for rapid conjugations where the stability of the ester in the reaction buffer is not a major concern.[1]
-
TFP esters offer a significant advantage in terms of hydrolytic stability, making them the preferred choice for reactions that require longer incubation times, are performed at a higher pH, or involve precious biomolecules where maximizing conjugation efficiency is paramount.[3][4] Their increased stability can lead to more consistent and reproducible results.
For researchers in drug development, the enhanced stability and potentially higher and more reproducible conjugation efficiencies of TFP esters can be particularly beneficial in the development of antibody-drug conjugates (ADCs) and other protein therapeutics, where precise control over the degree of labeling is critical. By carefully considering the factors of stability, reactivity, and the specific experimental context, scientists can select the optimal amine-reactive ester to achieve their bioconjugation goals.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Bioconjugation: Mal-amido-PEG3-NHS Ester vs. Alternative Crosslinkers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design and synthesis of effective bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. The choice of linker not only dictates the efficiency of the conjugation reaction but also significantly influences the stability, solubility, and in vivo performance of the final product. This guide provides an objective comparison of the Mal-amido-PEG3-NHS ester with other commonly used crosslinkers, supported by experimental data and detailed methodologies to facilitate informed decision-making.
This compound is a heterobifunctional crosslinker that features a maleimide (B117702) group for reaction with sulfhydryl moieties and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][2] The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate.[3] This guide will compare its performance characteristics with those of traditional non-PEGylated crosslinkers like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and alternatives with different reactive groups.
Performance Comparison of Crosslinkers
The efficiency of a bioconjugation reaction is influenced by several factors, including the reactivity and stability of the functional groups on the crosslinker, the reaction conditions (e.g., pH, temperature, molar ratio), and the physicochemical properties of the crosslinker itself.
Key Performance Parameters:
-
Reaction Efficiency (Yield): The percentage of the starting biomolecule that is successfully conjugated. This is a critical parameter for maximizing the output of a conjugation reaction and ensuring cost-effectiveness.
-
Reaction Kinetics: The speed at which the conjugation reaction occurs. Faster kinetics can reduce reaction times and minimize potential degradation of sensitive biomolecules.
-
Stability of the Conjugate: The ability of the covalent bond formed by the crosslinker to remain intact under physiological conditions. Instability can lead to premature release of a payload, reducing efficacy and potentially causing off-target toxicity.
-
Solubility and Aggregation: The propensity of the final conjugate to remain soluble and avoid aggregation. Hydrophobic crosslinkers and payloads can often lead to aggregation, which can negatively impact the product's safety and efficacy.
Quantitative Data Summary
While direct head-to-head studies providing quantitative yields for a wide range of crosslinkers under identical conditions are limited in the scientific literature, the following tables summarize available data and highlight the expected performance differences based on the properties of the crosslinkers.
Table 1: Comparison of this compound and SMCC
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Rationale & Key Considerations |
| Hydrophilicity | High | Low | The PEG3 spacer in this compound significantly increases its water solubility compared to the more hydrophobic cyclohexane (B81311) and succinimide (B58015) moieties in SMCC. |
| Aggregation Propensity | Lower | Higher | Increased hydrophilicity of the PEGylated linker can help to mitigate aggregation, especially when conjugating hydrophobic molecules. |
| Pharmacokinetics | Generally improved (longer half-life, lower clearance) | More rapid clearance | The hydrophilic PEG chain can reduce non-specific interactions and clearance by the reticuloendothelial system. |
| Drug-to-Antibody Ratio (DAR) | May allow for a higher DAR with hydrophobic payloads | High DAR can lead to increased aggregation | By reducing aggregation, PEGylated linkers can enable the attachment of more drug molecules per antibody. |
| Immunogenicity | Generally lower | Potentially higher | The PEG spacer can shield antigenic epitopes on the payload or the linker itself. |
Table 2: General Performance Characteristics of Different Crosslinker Chemistries
| Reactive Group Combination | Linker Type | Reaction Efficiency | Conjugate Stability | Key Advantages | Key Disadvantages |
| Maleimide-NHS Ester | PEGylated (e.g., Mal-amido-PEG3-NHS) | High | Stable thioether bond, but susceptible to retro-Michael reaction. | High specificity of maleimide for thiols; PEG enhances solubility and reduces aggregation. | Potential for maleimide hydrolysis at higher pH; thioether bond can be reversible. |
| Non-PEGylated (e.g., SMCC) | High | Stable thioether bond, but susceptible to retro-Michael reaction. | Well-established chemistry; cost-effective. | Can increase hydrophobicity and aggregation of the conjugate. | |
| Haloacetamide-NHS Ester | PEGylated or Non-PEGylated | Moderate to High | Very stable, irreversible thioether bond. | Forms a more stable bond than maleimides. | Generally slower reaction kinetics than maleimides. |
| Pyridyl Disulfide-NHS Ester | PEGylated or Non-PEGylated | High | Reversible disulfide bond. | Allows for cleavable conjugation, useful for drug delivery. | Not suitable for applications requiring long-term stability in reducing environments. |
| TFP Ester-Maleimide | PEGylated or Non-PEGylated | High | Stable thioether bond. | TFP esters are more stable to hydrolysis in aqueous media than NHS esters. | Optimal pH for TFP ester reaction is slightly higher than for NHS esters. |
Experimental Protocols
Detailed and optimized protocols are essential for achieving high conjugation efficiency. The following are generalized protocols for a two-step conjugation process using a maleimide-NHS ester crosslinker.
Protocol 1: Two-Step Conjugation using this compound or SMCC
This protocol involves the initial reaction of the NHS ester with an amine-containing biomolecule (e.g., an antibody), followed by the reaction of the maleimide group with a sulfhydryl-containing molecule (e.g., a payload).
Materials:
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound or SMCC.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Sulfhydryl-containing molecule (e.g., reduced peptide or drug).
-
Desalting columns.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or free cysteine).
Procedure:
-
Protein Modification (Amine Reaction):
-
Immediately before use, prepare a 10 mM stock solution of the this compound or SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[1]
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5 for the subsequent maleimide reaction).
-
-
Conjugation with Sulfhydryl-Containing Molecule (Thiol Reaction):
-
Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. A typical molar excess of the sulfhydryl molecule is 5- to 20-fold over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]
-
-
Quenching (Optional):
-
To stop the reaction or cap any unreacted maleimide groups, add a final concentration of 1 mM cysteine or other thiol-containing reagent.
-
Incubate for 15-30 minutes at room temperature.[4]
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents and byproducts.
-
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental steps can aid in understanding and executing the bioconjugation process.
Caption: Chemical reaction pathway for a two-step bioconjugation.
Caption: General experimental workflow for bioconjugation.
Conclusion
The choice between this compound and other crosslinkers is highly dependent on the specific application and the properties of the molecules to be conjugated. For applications where hydrophobicity of the payload is a concern and improved pharmacokinetics are desired, the PEGylated nature of this compound offers significant advantages over non-PEGylated alternatives like SMCC.[4] However, for less hydrophobic payloads or when cost is a primary consideration, SMCC remains a viable and well-established option. For applications requiring exceptionally stable or cleavable linkages, alternative chemistries such as those offered by haloacetamides or pyridyl disulfides should be considered. By carefully evaluating the comparative data and adhering to optimized experimental protocols, researchers can enhance the efficiency and success of their bioconjugation strategies.
References
Safety Operating Guide
Proper Disposal of Mal-amido-PEG3-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Mal-amido-PEG3-NHS ester, a heterobifunctional crosslinker commonly used in bioconjugation and drug development. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
This compound is a reactive compound due to the presence of a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. While not classified as acutely hazardous, its reactivity necessitates careful handling and disposal to prevent unintended reactions and potential environmental harm. This document outlines procedures for the safe disposal of the compound in its solid form, as well as in solutions and as contaminated laboratory materials.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Protective Gloves: Nitrile or other chemically resistant gloves should be worn.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
Waste Segregation and Collection
All waste generated from the use of this compound must be treated as chemical waste and segregated from regular trash. Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene (B3416737) for organic solvent solutions).
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its form: unreacted solid, solutions, or contaminated labware.
1. Unused or Expired Solid this compound:
-
Do Not Dispose of in Regular Trash: The solid powder should never be discarded in the regular trash.
-
Collection: Collect the original vial containing the unused or expired product in a designated hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
2. Solutions Containing this compound:
-
Quenching of Reactive Groups: Before disposal, it is best practice to quench the reactive maleimide and NHS ester groups. This deactivation step minimizes the risk of unintended reactions in the waste container.
-
NHS Ester Quenching: Add a quenching agent containing a primary amine. Common options include Tris buffer, glycine, or ethanolamine (B43304), added to a final concentration of 50-100 mM. Allow the reaction to proceed for at least 30 minutes at room temperature.
-
Maleimide Quenching: To deactivate the maleimide group, add a simple thiol-containing compound such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT) in a slight molar excess. The reaction should be allowed to proceed for at least one hour at room temperature.
-
-
Collection of Quenched Solutions:
-
Concentrated Solutions (e.g., in DMSO or DMF): Collect all quenched concentrated solutions in a sealed, labeled hazardous waste container. Never dispose of these solutions down the drain.
-
Dilute Aqueous Solutions: After quenching, very dilute aqueous solutions may be permissible for drain disposal depending on local regulations. However, it is always best to consult with your institution's EHS office before doing so. If in doubt, collect the quenched solution as hazardous chemical waste.
-
-
Rinsate Collection: The first rinse of any glassware that contained concentrated solutions should be collected as hazardous waste. Subsequent rinses with water may be disposed of down the drain, pending local EHS approval.
3. Contaminated Labware and Debris (e.g., pipette tips, gloves, weighing paper):
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.
-
Labeling: The solid waste container should be clearly labeled as "Hazardous Waste" and include the name of the chemical contaminant.
Final Disposal
All collected hazardous waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal service. Ensure that all containers are securely sealed and properly labeled before collection.
Data Presentation
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused/Expired Solid | Collect in original container and place in a designated hazardous chemical waste receptacle. | Do not dispose of in regular trash. Ensure the container is well-sealed. |
| Concentrated Organic Solutions | Quench reactive groups, then collect in a labeled, sealed hazardous waste container for organic solvents. | No drain disposal. Use a container compatible with the solvent (e.g., polyethylene for DMSO/DMF). |
| Dilute Aqueous Solutions | Quench reactive groups. Consult with your institution's EHS for guidance on drain disposal. If drain disposal is not permitted, collect as aqueous hazardous waste. | Quenching is highly recommended. Always verify local regulations before any drain disposal. |
| Contaminated Labware and Debris | Collect in a designated solid hazardous waste container. | Segregate from non-contaminated waste. Ensure the container is properly labeled with the chemical contaminant. |
| First Rinse of Contaminated Glassware | Collect as hazardous liquid waste in the appropriate solvent waste container. | Subsequent rinses may be permissible for drain disposal after consulting with EHS. |
Experimental Protocols
Protocol for Quenching this compound in Solution:
-
Prepare Quenching Reagents:
-
NHS Ester Quenching Solution: Prepare a 1 M stock solution of Tris base, glycine, or ethanolamine in water.
-
Maleimide Quenching Solution: Prepare a 1 M stock solution of 2-mercaptoethanol or DTT in water or an appropriate solvent.
-
-
Quenching Procedure:
-
In a well-ventilated fume hood, to the solution containing this compound, add the NHS ester quenching solution to a final concentration of 100 mM.
-
Stir the solution for 30 minutes at room temperature.
-
Next, add the maleimide quenching solution to a final concentration that is in slight molar excess to the original concentration of the this compound.
-
Continue to stir the solution for at least one hour at room temperature.
-
-
Disposal of Quenched Solution:
-
Following the quenching steps, dispose of the solution according to the guidelines for concentrated or dilute solutions as described above.
-
Mandatory Visualization
Personal protective equipment for handling Mal-amido-PEG3-NHS ester
Essential Safety and Handling Guide for Mal-amido-PEG3-NHS Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. For tasks with a higher risk of exposure, consider double-gloving. Always consult the glove manufacturer's compatibility data for specific breakthrough times.[1][5][6][7] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields are required. A face shield should be worn in addition to goggles when there is a potential for splashing.[1][2][5][8] |
| Skin and Body Protection | A laboratory coat must be worn to prevent skin contact. Ensure full skin coverage.[1][5] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[1][2][9] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to ensure both experimental success and personal safety. The compound is moisture-sensitive, which can lead to the hydrolysis of the NHS ester, rendering it inactive.[3][10]
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and operational.[1]
-
Confirm that the ventilation system is functioning correctly.
-
Don all required PPE as specified in Table 1.
-
-
Handling the Compound:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation inside the container.[10]
-
Weigh and handle the solid compound within the confines of a chemical fume hood to avoid dust generation and inhalation.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
For dissolution, use an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[11][12][13]
-
Prepare solutions immediately before use, as the NHS ester is susceptible to hydrolysis in the presence of moisture.[11] Do not store the reagent in solution.
-
-
Storage:
Safe Handling Workflow
Caption: A diagram illustrating the step-by-step process for safely handling this compound.
Emergency Procedures
Spill Response Plan
In the event of a spill, prompt and appropriate action is necessary to prevent chemical exposure and contamination.
Table 2: Spill Cleanup Protocol
| Step | Action |
| 1. Notification | Immediately alert others in the vicinity of the spill.[8] |
| 2. Evacuation | If the spill is large or in a poorly ventilated area, evacuate the immediate area. |
| 3. PPE | Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Table 1, including double gloves and respiratory protection if necessary.[8] |
| 4. Containment & Cleanup | For a solid spill, gently cover it with an absorbent, non-reactive material such as vermiculite (B1170534) or sand to avoid generating dust.[2] Sweep the material into a designated hazardous waste container. For a liquid spill, use an appropriate absorbent material to contain and absorb the spill.[8] |
| 5. Decontamination | Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water. |
| 6. Disposal | All contaminated materials, including absorbent materials, gloves, and any other disposable PPE, must be placed in a sealed, clearly labeled hazardous waste container for proper disposal according to your institution's guidelines.[1] |
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.[10] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or if symptoms such as respiratory irritation occur, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste materials, including unused this compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[1]
-
-
Disposal of Unused Reagent:
-
Unused or expired solid reagent should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as pipette tips, tubes, gloves, and absorbent pads, should be considered hazardous waste and disposed of accordingly.
-
-
Institutional Guidelines:
-
Always follow your institution's specific guidelines and local regulations for the disposal of chemical waste.[1] If you are unsure about the proper procedure, contact your institution's Environmental Health and Safety (EHS) department.
-
References
- 1. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. jenkemusa.com [jenkemusa.com]
- 4. england.nhs.uk [england.nhs.uk]
- 5. medkoo.com [medkoo.com]
- 6. docs.rs-online.com [docs.rs-online.com]
- 7. csueastbay.edu [csueastbay.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure, as a specific universally recognized image is not available from the search results)